tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
Descripción
BenchChem offers high-quality tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2648966-41-8 |
|---|---|
Fórmula molecular |
C12H22N2O2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-9(13)12(14)6-7-12/h9H,4-8,13H2,1-3H3 |
Clave InChI |
VZWBTCMBRYBCCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C12CC2)N |
Pureza |
95 |
Origen del producto |
United States |
What is the CAS number for tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate, a novel spirocyclic diamine building block. While specific literature on this compound is limited, this guide synthesizes information on its core scaffold, proposes a viable synthetic pathway, and explores its potential applications in medicinal chemistry based on the established value of azaspirocyclic structures. The document covers the compound's identification, predicted physicochemical properties, a detailed hypothetical synthesis protocol with mechanistic insights, and a discussion of its relevance in modern drug discovery.
Introduction: The Emergence of Azaspirocycles in Drug Discovery
Medicinal chemistry is in a constant search for novel molecular scaffolds that can provide access to new chemical space and improve the properties of drug candidates.[1][2] In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional molecules.[3] Azaspirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable scaffolds in this pursuit.[3][4]
The rigid, three-dimensional nature of spirocycles offers several advantages in drug design:
-
Improved Physicochemical Properties: Incorporation of spirocyclic motifs often leads to a higher fraction of sp3-hybridized carbons (Fsp3), which has been correlated with improved solubility, metabolic stability, and a higher probability of clinical success.[4]
-
Precise Vectoral Display: The rigid framework allows for the precise orientation of substituents in three-dimensional space, enabling more specific and potent interactions with biological targets.[5]
-
Novel Chemical Space: Azaspirocycles provide access to unique molecular shapes and substituent patterns not achievable with more traditional ring systems.[1]
tert-Butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate (Figure 1) is a bifunctional building block belonging to this promising class of compounds. It features a protected secondary amine within the piperidine ring, a primary amine on the spirocyclic junction, and a cyclopropane ring, which introduces additional rigidity and a unique spatial arrangement.
Figure 1. Structure of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate.
Compound Identification and Properties
A crucial first step in working with any chemical entity is its unambiguous identification and an understanding of its fundamental properties.
| Identifier | Value | Source |
| Chemical Name | tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate | [6] |
| CAS Number | 2648966-41-8 | [6] |
| Molecular Formula | C12H22N2O2 | [7] |
| Molecular Weight | 226.32 g/mol | [7] |
| Predicted XlogP | 1.1 | [7] |
Table 1. Compound Identifiers and Predicted Physicochemical Properties.
Spectroscopic Data (Predicted)
-
¹H NMR: Protons on the cyclopropane ring would likely appear in the upfield region (approx. 0.5-1.5 ppm). The piperidine ring protons would be expected in the 1.5-3.5 ppm range, with those adjacent to the nitrogen being the most deshielded. The tert-butyl group would present as a characteristic singlet around 1.4 ppm.
-
¹³C NMR: The spiro carbon would be a key quaternary signal. The carbons of the cyclopropane ring would be in the upfield region, while the piperidine carbons would be in the aliphatic region. The carbonyl of the Boc group would be observed around 155 ppm.
-
Mass Spectrometry: The predicted monoisotopic mass is 226.1681 Da.[7] In ESI-MS, a prominent ion at m/z 227.1754 corresponding to [M+H]⁺ would be expected.[7]
Proposed Synthesis Pathway
Currently, there is no published, step-by-step synthesis for tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate. However, based on established methodologies for the synthesis of related azaspirocycles, a plausible synthetic route can be devised. The following proposed pathway leverages a key cyclopropanation reaction.
Figure 2. Proposed synthetic workflow for tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure and would require experimental optimization.
Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate (C)
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add a strong base such as n-butyllithium dropwise.
-
Allow the resulting ylide solution to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of tert-butyl 4-oxo-1-piperidinecarboxylate (A) in THF.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Purify the crude product by flash chromatography to yield the target olefin (C).
Causality: The Wittig reaction is a reliable method for converting ketones into alkenes. The choice of a non-nucleophilic base is critical to prevent side reactions with the starting ketone.
Step 2: Synthesis of tert-Butyl 8-(ethoxycarbonyl)-4-azaspiro[2.5]octane-4-carboxylate (F)
-
Dissolve the olefin (C) in a suitable solvent like dichloromethane.
-
Add a rhodium(II) catalyst, such as rhodium(II) octanoate dimer.
-
Add ethyl diazoacetate (D) dropwise to the solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture and purify by column chromatography.
Causality: Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established and efficient method for forming cyclopropane rings. The catalyst choice can influence the stereoselectivity of the reaction.
Step 3: Synthesis of tert-Butyl 8-carboxy-4-azaspiro[2.5]octane-4-carboxylate (H)
-
Dissolve the ester (F) in a mixture of THF and water.
-
Add an excess of lithium hydroxide (G) and stir at room temperature until saponification is complete.
-
Acidify the reaction mixture with dilute HCl to pH ~3.
-
Extract the carboxylic acid (H) with ethyl acetate and dry over sodium sulfate.
Causality: Basic hydrolysis is a standard procedure for converting esters to carboxylic acids. Lithium hydroxide is often preferred due to its high reactivity and the ease of workup.
Step 4: Synthesis of tert-Butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate (J)
-
Dissolve the carboxylic acid (H) in an inert solvent such as toluene.
-
Add diphenylphosphoryl azide (DPPA) and triethylamine.
-
Heat the mixture to reflux, allowing the Curtius rearrangement to proceed.
-
Add tert-butanol to trap the intermediate isocyanate, forming a Boc-protected amine.
-
Follow with acidic workup (e.g., TFA in DCM) to remove the newly formed Boc group, yielding the primary amine (J).
Causality: The Curtius rearrangement is a classic method for converting carboxylic acids to primary amines with the loss of one carbon atom. The use of DPPA is a common and relatively safe way to generate the necessary acyl azide in situ.
Applications in Medicinal Chemistry
While there are no specific, published applications for tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate, its structural features make it a highly attractive building block for drug discovery programs. The value of spirocyclic diamines is increasingly recognized.[2][8]
Scaffold for CNS-Active Agents
The three-dimensional nature of the azaspiro[2.5]octane core is well-suited for targeting receptors in the central nervous system (CNS), such as G-protein coupled receptors (GPCRs) and ion channels.[3] The bifunctional nature of the molecule allows for the introduction of pharmacophoric elements at two distinct vectors, enabling the fine-tuning of activity and selectivity. For example, derivatives of spirocyclic diamines have shown potential as antidepressant-like agents.[8]
Kinase Inhibitors
The rigid scaffold can be used to orient functional groups into the ATP-binding pocket of kinases with high precision.[3] The primary amine can serve as a key hydrogen-bonding donor, while the protected piperidine nitrogen allows for the introduction of larger, lipophilic groups to target other regions of the kinase.
Linker Chemistry and Fragment-Based Drug Design
The molecule can serve as a rigid linker to connect two pharmacophoric fragments, with the spirocyclic core providing a defined spatial relationship between them. The orthogonal protecting groups (Boc vs. the primary amine) allow for selective functionalization, making it a versatile tool in both traditional medicinal chemistry and fragment-based approaches.
Figure 3. Potential applications of the core scaffold in drug discovery.
Safety and Handling
Based on information for structurally related compounds and general hazard classifications, the following precautions should be taken:
-
Hazard Classifications: May cause skin and eye irritation.[6] May cause respiratory irritation.[9]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
tert-Butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate is a promising, yet underexplored, building block for medicinal chemistry. Its rigid, three-dimensional structure and bifunctional nature offer significant potential for the development of novel therapeutics with improved properties. While direct experimental data is scarce, this guide provides a solid foundation for researchers by proposing a viable synthetic route and highlighting its likely applications based on the well-established value of the azaspirocycle scaffold class. As the demand for novel, 3D-rich molecules continues to grow, compounds like this will undoubtedly play a crucial role in the future of drug discovery.
References
- The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 8). Reymond Research Group.
- Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. (2025, September 27). PubMed.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 8). R Discovery.
- tert-butyl 8-amino-4-azaspiro[2.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online.
- Safety D
- tert-Butyl 4,7-diazaspiro[2.
- Acetic acid; tert-butyl 1-amino-7-oxa-4-azaspiro[2.
- Tert-butyl 8-amino-4-azaspiro[2.
- (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2025, July 22).
- Application of Scaffold Hopping in Drug Discovery. PharmaBlock.
- tert-butyl 7-(aminomethyl)-4-azaspiro[2.
- tert-butyl 6-amino-4-azaspiro[2.
- A spectroscopic data-sparing modeling framework for crystallization composition prediction. (2025, April 24). ChemRxiv.
- MSDS of tert-butyl 4,7-diazaspiro[2.
- Spectral deep learning for prediction and prospective validation of functional groups. Chemical Science (RSC Publishing).
- tert-butyl 7-oxo-4-azaspiro[2.
- Spectroscopy-05-01-2020. (2020, May 20).
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate. Tokyo Chemical Industry (India) Pvt. Ltd.
- BJOC - Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. (2024, November 6). Beilstein Journals.
Sources
- 1. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nextsds.com [nextsds.com]
- 7. PubChemLite - Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
- 8. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
The Architectural Elegance of tert-Butyl 8-amino-4-azaspirooctane-4-carboxylate: A Next-Generation Scaffold for Drug Discovery
The Architectural Elegance of tert-Butyl 8-amino-4-azaspiro[1]octane-4-carboxylate: A Next-Generation Scaffold for Drug Discovery
Abstract: As the pharmaceutical industry shifts away from flat, highly lipophilic aromatic rings and standard piperazines, the demand for rigid, three-dimensional bioisosteres has surged. tert-Butyl 8-amino-4-azaspiro[1]octane-4-carboxylate (CAS: 2648966-41-8) represents a premier building block in this "escape from flatland" paradigm. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, structural causality, and field-proven synthetic protocols associated with this specific spirocyclic diamine. This whitepaper serves as a comprehensive manual for drug development professionals seeking to integrate this advanced scaffold into hit-to-lead optimization pipelines.
Structural Causality: Why the Azaspiro[1]octane Core?
Historically, medicinal chemistry has relied heavily on flat heterocycles (e.g., piperazines, anilines) due to their synthetic accessibility. However, these planar structures often suffer from high lipophilicity, poor aqueous solubility, and promiscuous off-target binding (such as hERG liability and CYP450 inhibition)[2].
The transition to spirocyclic diamines like the 4-azaspiro[1]octane core directly addresses these attrition-driving liabilities. By fusing a cyclopropane ring (positions 1, 2, 3) to a piperidine-like ring at a single quaternary spiro carbon (C-3), the molecule achieves a high fraction of sp³-hybridized carbons ( Fsp3 )[1].
Mechanistic Advantages:
-
Vector Projection: The spiro-fusion forces the substituents at the N-4 and C-8 positions into a rigid, three-dimensional spatial arrangement. This expanded set of spatial vectors allows for highly specific interactions with target protein binding pockets, improving target selectivity[3].
-
Basicity Modulation: The electron-withdrawing nature of the strained cyclopropane ring subtly alters the pKa of the adjacent amines compared to an unstrained piperazine. This reduction in basicity can improve membrane permeability and reduce phospholipidosis risks.
-
Metabolic Stability: The steric bulk provided by the spiro-fusion shields adjacent carbon-hydrogen bonds from oxidative metabolism by liver microsomes.
Fig 1: Logical pathway of scaffold hopping from flat piperazines to 3D azaspiro[1]octanes.
Physicochemical Profiling
Understanding the baseline physicochemical data of tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate is critical for predicting its behavior during synthesis and formulation. The presence of the tert-butyloxycarbonyl (Boc) protecting group at N-4 renders the molecule orthogonal, allowing selective functionalization of the primary amine at C-8.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Analytical Significance |
| IUPAC Name | tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate | Defines the regiochemistry of the orthogonal diamine. |
| CAS Number | 2648966-41-8 | Unique registry identifier for sourcing[4]. |
| Molecular Formula | C12H22N2O2 | Used for exact mass calculation in LC-MS. |
| Molecular Weight | 226.32 g/mol | Optimal low-MW starting material for lead generation. |
| Monoisotopic Mass | 226.1681 Da | Target mass for high-resolution mass spectrometry (HRMS)[5]. |
| Predicted XLogP | ~1.1 | Indicates moderate lipophilicity, ideal for aqueous handling[5]. |
| Topological PSA | ~64 Ų | Ensures good oral bioavailability potential post-derivatization. |
| Physical State | Solid / Powder | Facilitates easy weighing and long-term benchtop stability. |
Experimental Workflows: Orthogonal Functionalization
As an application scientist, I emphasize that a protocol is only as good as its built-in validation. The orthogonal nature of this scaffold requires a two-step functionalization: first, the derivatization of the primary amine at C-8, followed by the deprotection of the secondary amine at N-4.
Causality in Reagent Selection
The C-8 primary amine is situated directly adjacent to the spiro-carbon (C-3). The cyclopropane ring introduces significant neopentyl-like steric hindrance. Consequently, standard peptide coupling reagents (like EDC/HOBt) often suffer from sluggish kinetics and low yields. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which generates a highly reactive 7-azabenzotriazole active ester capable of penetrating the sterically shielded C-8 pocket.
Protocol A: Sterically Demanding Amidation at C-8
Objective: Couple a target carboxylic acid (R-COOH) to the C-8 primary amine.
-
Activation: In an oven-dried flask under N2 , dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while efficiently deprotonating the carboxylic acid. Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate (1.0 eq) in one portion. Stir at room temperature for 4–12 hours.
-
Self-Validating In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Acceptance Criteria: Disappearance of the m/z 227.17 [M+H]+ peak[5] and appearance of the product mass.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4 , filter, and concentrate.
Protocol B: Controlled N-4 Boc Deprotection
Objective: Remove the N-4 Boc group to expose the secondary amine for further library enumeration.
Causality: While highly strained cyclopropanes can sometimes undergo acid-catalyzed ring-opening, the 4-azaspiro[1]octane system is remarkably stable to standard Trifluoroacetic acid (TFA) conditions because the spiro-carbon lacks electron-donating groups that would stabilize a ring-opened carbocation.
-
Preparation: Dissolve the C-8 amide intermediate in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C in an ice bath.
-
Deprotection: Dropwise, add TFA to achieve a 1:4 ratio of TFA:DCM. Causality: Cooling prevents exothermic degradation, while the 1:4 ratio provides a controlled acidic environment sufficient for Boc cleavage without risking the spiro-core.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validating IPC: Perform Thin Layer Chromatography (TLC) and stain with Ninhydrin. Acceptance Criteria: A dark purple/blue spot indicates the successful generation of the free secondary amine.
-
Isolation: Concentrate under reduced pressure. To remove residual TFA, co-evaporate with Toluene (3x). The product is obtained as a TFA salt, ready for subsequent reductive amination or coupling.
Fig 2: Self-validating synthetic workflow for orthogonal functionalization of the spiro scaffold.
Applications in Target Engagement
The utility of the azaspiro[1]octane core is not purely theoretical; it has demonstrated profound clinical and preclinical success across various therapeutic areas[3].
-
Histamine-3 Receptor (H3R) Antagonists: AstraZeneca utilized an azaspiro[1]octane scaffold to develop highly selective H3R antagonists. The rigid spiro-fusion improved target selectivity against a panel of 144 secondary pharmacological receptors and demonstrated superior in vivo efficacy in mouse models of cognition, achieving a brain-to-plasma ratio of ~3[6].
-
GLP-1 Receptor Agonists: Pfizer recently optimized a series of 6-azaspiro[1]octane molecules into potent small-molecule GLP-1 agonists. The 3D vectors of the spirocycle allowed for precise interactions within the receptor pocket, mimicking the binding of larger peptide agents while offering the potential for oral bioavailability[7].
-
NAMPT Inhibitors: Genentech demonstrated that replacing a planar aromatic linker with an azaspiro[1]octane core significantly improved the binding potency of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors while simultaneously minimizing off-target CYP2C9 interactions[3].
Conclusion
tert-Butyl 8-amino-4-azaspiro[1]octane-4-carboxylate is a highly privileged building block that perfectly aligns with modern medicinal chemistry's trajectory toward higher Fsp3 character. By mastering the sterically aware coupling protocols and leveraging its orthogonal protection strategy, drug development professionals can rapidly generate novel, metabolically stable, and highly selective lead compounds.
References
-
PubChemLite - Tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate (C12H22N2O2) . Université du Luxembourg. Available at:
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Journal of Chemical Information and Modeling / Researcher.Life.
- Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry - ACS Publications.
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ACS Catalysis - ACS Publications.
-
6-Azaspiro[1]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor . Bioorganic & Medicinal Chemistry Letters - PubMed. Available at:
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Institutes of Health (NIH) / PMC.
Sources
- 1. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate | 2648966-41-8 [sigmaaldrich.com]
- 5. PubChemLite - Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate molecular weight and 2D structure
An In-Depth Technical Guide to tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
Abstract
This guide provides a comprehensive technical overview of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate, a key building block in modern medicinal chemistry. Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. This document details the physicochemical properties, structural information, a representative synthetic protocol, and the strategic applications of this versatile intermediate for researchers and scientists in drug development.
Compound Identification and Physicochemical Properties
tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate is a bifunctional molecule featuring a protected secondary amine within a spirocyclic system and a primary amine available for further chemical modification. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for facile deprotection when required.
Key Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2][3] |
| Molecular Weight | 226.32 g/mol | [2][4] |
| Monoisotopic Mass | 226.16812 Da | [1][3] |
| CAS Number | 2648966-41-8 | [5] |
| InChIKey | VZWBTCMBRYBCCK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C12CC2)N | [1] |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [6] |
Chemical Structure
The 2D structure of the molecule is characterized by a piperidine ring fused with a cyclopropane ring in a spiro arrangement. The nitrogen at position 4 is protected by a Boc group, and a primary amine is attached at position 8.
Synthesis and Chemical Handling
The synthesis of complex spirocyclic amines like tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate often involves multi-step sequences. While a specific, published route for this exact isomer is not detailed in the provided sources, the synthesis of related 4,7-diazaspiro[2.5]octane systems offers valuable insight. A common strategy involves constructing the spirocyclic core first, followed by selective protection of one of the amine functionalities.
A crucial step in syntheses of this nature is the introduction of the Boc protecting group, which selectively blocks one amine to allow for differential functionalization of the other.
Illustrative Protocol: Boc Protection of a Diamine Intermediate
This protocol is a generalized example of how a diamine precursor could be selectively protected, a key step in the overall synthesis of the title compound.
Rationale: The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly efficient method for introducing the Boc protecting group onto an amine. The reaction is typically performed in a suitable solvent with a base to neutralize the acidic byproduct. Controlling the stoichiometry of (Boc)₂O is critical for achieving mono-protection over di-protection.
Methodology:
-
Dissolution: Dissolve the diamine precursor (e.g., 4-azaspiro[2.5]octane-8-amine) in a suitable aprotic solvent such as dichloromethane (DCM) or ethanol (EtOH) in a round-bottomed flask.
-
Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial for controlling the reaction's exothermicity.
-
Base Addition: Add a base, such as triethylamine or sodium hydroxide, to the reaction mixture.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.0 to 1.2 molar equivalents, dropwise to the cooled solution while stirring.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.[7]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the pure mono-Boc-protected product.[7]
Role in Medicinal Chemistry and Drug Discovery
tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate serves as a valuable building block for the synthesis of novel chemical entities. Its rigid, three-dimensional spirocyclic core is a desirable feature in drug design, as it can effectively orient substituents into vector-defined regions of space to optimize interactions with biological targets.
Strategic Importance
The presence of two distinct amine groups—one protected and one free—allows for sequential and controlled chemical modifications. The primary amine can be used as a handle for amide bond formation, reductive amination, or other C-N bond-forming reactions to build out molecular complexity. The Boc-protected amine can be deprotected at a later synthetic stage to reveal a secondary amine for further functionalization.
Related diazaspiro[2.5]octane intermediates are cited as crucial raw materials for a variety of pharmacologically active agents, including:
The development of synthetic routes to such intermediates is significant for enabling the large-scale production necessary for drug development campaigns.[8]
Workflow in Drug Discovery
The following diagram illustrates the typical workflow where a spirocyclic building block like the title compound is utilized in a drug discovery program.
Sources
- 1. PubChemLite - Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
- 2. tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate 97% | CAS: 2090136-41-5 | AChemBlock [achemblock.com]
- 3. PubChemLite - Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
- 4. tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate | C12H22N2O2 | CID 67129588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
- 6. tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-08-6 [sigmaaldrich.com]
- 7. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 8. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Review of tert-Butyl 8-amino-4-azaspirooctane-4-carboxylate Derivatives
Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Review of tert-Butyl 8-amino-4-azaspiro[1]octane-4-carboxylate Derivatives
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the drive to reduce attrition rates in clinical trials has led to a paradigm shift toward molecules with higher three-dimensional complexity. Increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to enhance solubility, reduce off-target promiscuity, and improve metabolic stability. Among the most valuable structural interventions is the bioisosteric replacement of flat or highly flexible rings (like piperidine) with conformationally locked spirocycles.
This whitepaper provides an in-depth technical analysis of tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate , a highly functionalized, rigidified diamine building block. By dissecting its chemical architecture, physicochemical advantages, and multigram synthetic workflows, this guide serves as a foundational resource for integrating 4-azaspiro[1]octane derivatives into advanced drug discovery pipelines.
Chemical Architecture: The Spirocyclic Advantage
The 4-azaspiro[1]octane core consists of a six-membered piperidine ring spiro-fused to a three-membered cyclopropane ring at the C3 position (relative to the nitrogen). When functionalized as tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate, the molecule presents a primary amine at the C8 position—directly adjacent to the spiro-carbon—while the secondary amine is protected by a lipophilic Boc group.
The Causality of Design
Why utilize this specific scaffold over a standard 1,2-diaminopiperidine?
-
Conformational Locking: Standard piperidines undergo rapid chair-to-chair interconversions, which incurs an entropic penalty upon binding to a target protein. The spiro-cyclopropane ring acts as a structural anchor, locking the piperidine ring into a single, defined chair conformation.
-
Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize the α-carbons of cyclic amines. The spiro-fusion at the α-position introduces severe steric bulk, effectively shielding the adjacent carbon network from oxidative metabolism.
-
Exit Vector Plot (EVP) Alteration: The trajectory of substituents extending from the C8 amine is fundamentally altered compared to standard piperidines, allowing chemists to probe novel intellectual property (IP) space and engage previously inaccessible receptor sub-pockets[2].
Physicochemical Profiling
The integration of a spiro-cyclopropane ring dramatically alters the physicochemical properties of the parent piperidine. Experimental lipophilicity measurements demonstrate that spiro-annulation increases LogP values to an extent comparable to the addition of a trifluoromethyl (-CF₃) group[1].
Table 1: Comparative Profiling of Amine Scaffolds
| Scaffold Characteristic | Standard 1,2-Diaminopiperidine | 8-Amino-4-azaspiro[1]octane | Causality / Impact on Drug Design |
| Conformational State | Highly flexible (chair flips) | Rigidified (locked chair) | Reduces entropic penalty upon target binding; improves potency. |
| α-Carbon Sterics | Unhindered | Highly hindered (spiro-fusion) | Blocks CYP450-mediated α-oxidation, increasing half-life. |
| Exit Vector Angle (θ) | Standard equatorial/axial | Altered trajectory via C8 | Enables novel IP space and unique receptor pocket engagement. |
| Lipophilicity (LogP) | Baseline | +0.4 to +0.8 (relative shift) | Cyclopropane ring increases lipophilicity, similar to a -CF₃ group[1]. |
Synthetic Methodology: The Tebbe-Cyclopropanation Workflow
Synthesizing the 4-azaspiro[1]octane core requires overcoming the inherent electrophilic unreactivity of lactam carbonyls. Standard Wittig olefination fails on amides and lactams. Therefore, a specialized Ti-carbenoid approach is required. The following self-validating protocol outlines the multigram synthesis of the scaffold, starting from a protected 3-amino-piperidin-2-one derivative[2].
Step-by-Step Protocol
Step 1: Ti-Mediated Olefination (Tebbe/Petasis Reaction)
-
Rationale: The Petasis reagent (Cp₂TiMe₂) generates a highly nucleophilic Schrock carbene that attacks the unreactive lactam carbonyl, driven forward by the formation of a highly stable TiO₂ byproduct.
-
Procedure: Dissolve the protected 3-amino-piperidin-2-one (1.0 equiv) in anhydrous toluene under an argon atmosphere. Add a freshly prepared solution of Petasis reagent (1.3 equiv) in a single portion. Wrap the reaction flask in aluminum foil to prevent light degradation and heat to 85 °C for 16 hours.
-
Workup: Cool the mixture to room temperature. Precipitate the titanium salts by adding petroleum ether, then filter the suspension through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the exocyclic enamine intermediate.
Step 2: Simmons-Smith Cyclopropanation
-
Rationale: The electron-rich exocyclic double bond of the enamine is highly susceptible to cyclopropanation via a zinc-carbenoid intermediate.
-
Procedure: Dissolve the crude enamine in anhydrous dichloromethane (DCM) and cool to 0 °C. Sequentially and dropwise, add diethylzinc (Et₂Zn, 2.0 equiv) followed by diiodomethane (CH₂I₂, 4.0 equiv).
-
Isolation: Stir the reaction for 12 hours, allowing it to warm to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM, dry over Na₂SO₄, and purify via silica gel flash chromatography to isolate the spirocyclic core. Subsequent orthogonal deprotection of the C8-amine yields the target tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate[2].
Caption: Synthetic workflow for tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate via Ti-mediated olefination.
Applications in Medicinal Chemistry
The tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate building block has been successfully deployed in several advanced drug discovery programs, validating its utility as a premium bioisostere.
Case Study 1: PLK4 Inhibitors (Oncology)
In the pursuit of novel therapeutics for cancer, researchers developed aminopyrazole-based inhibitors targeting Polo-like kinase 4 (PLK4). The 4-azaspiro[1]octane scaffold was utilized to construct a highly rigidified urea linkage. Docking studies confirmed that the spirocyclic core optimally positioned the aminopyrazole moiety to engage in critical hydrogen bond donor and acceptor interactions with the PLK4 hinge residues, Glu90 and Cys92 [3]. The rigidification prevented the molecule from adopting inactive conformations, resulting in potent biochemical activity (IC₅₀ = 7.4 μM for early hits)[3].
Case Study 2: PI4K Inhibitors (Antimalarials)
In the development of 2,8-disubstituted-1,5-naphthyridines as dual inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K), the 4-azaspiro[1]octane-4-carboxylate derivative was employed to explore basic amine SAR at the naphthyridine 8-position[4]. The incorporation of the spirocycle modulated the pKa of the system and improved the pharmacokinetic profile, contributing to the identification of compounds with rapid parasite clearance kinetics and in vivo efficacy[4].
Caption: Structure-Activity Relationship (SAR) and pharmacophore mapping of the 4-azaspiro[1]octane scaffold.
Conclusion
The transition from flat, flexible heterocycles to rigid, sp³-rich spirocycles is a defining characteristic of modern medicinal chemistry. tert-Butyl 8-amino-4-azaspiro[1]octane-4-carboxylate represents a masterclass in rational scaffold design. By combining the metabolic shielding of a spiro-cyclopropane ring with the versatile coupling potential of an orthogonally protected diamine, this building block allows researchers to navigate complex SAR landscapes, optimize exit vectors, and ultimately design safer, more efficacious therapeutics.
References
-
4-Azaspiro[5]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry (2024). 2
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate / ChemRxiv (2026). 1
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry (2025). 3
-
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. PubMed Central / NIH. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Pharmacokinetic profiling of 4-azaspiro[2.5]octane scaffold compounds
Pharmacokinetic Profiling of 4-azaspiro[1]octane Scaffold Compounds: A Technical Guide for Lead Optimization
Executive Summary
In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy to improve drug-like properties. The 4-azaspiro[1]octane scaffold—a rigid, spirocyclic building block—has emerged as a highly valuable structural motif for exploring 3D chemical space[2]. By burying lipophilic surface area and locking molecular conformation, this scaffold significantly alters the pharmacokinetic (PK) profile of lead compounds, notably improving metabolic stability, modulating the volume of distribution ( Vd ), and enhancing oral bioavailability ( F )[3].
As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a comprehensive, causality-driven guide to the in vitro and in vivo pharmacokinetic profiling of 4-azaspiro[1]octane derivatives.
Structural Causality: The "Escape from Flatland"
The incorporation of a 4-azaspiro[1]octane core is rarely accidental; it is a deliberate pharmacokinetic intervention.
-
Metabolic Shielding: The spiro-fused cyclopropane ring introduces significant steric bulk adjacent to the piperidine nitrogen. This steric hindrance physically occludes the active sites of hepatic Cytochrome P450 (CYP450) enzymes, reducing the rate of N-dealkylation and adjacent C-H oxidation[4].
-
Physicochemical Tuning: Increasing the fraction of sp³ carbons ( Fsp3 ) disrupts planar stacking, which generally improves aqueous solubility and lowers the partition coefficient (LogD). In the development of antimalarial Plasmodium lysyl-tRNA synthetase inhibitors, the introduction of spirocyclic and related sp³-rich motifs resulted in compounds with low in vivo blood clearance and moderate volume of distribution[3].
-
Target Selectivity: The rigid, three-dimensional spatial orientation of the 4-azaspiro[1]octane core reduces the entropic penalty upon target binding. This has been successfully leveraged in the design of highly selective PLK4 inhibitors and M4 muscarinic acetylcholine receptor antagonists[2][4].
Fig 1. Iterative pharmacokinetic profiling workflow for 4-azaspiro[1]octane derivatives.
In Vitro Pharmacokinetic Profiling: Establishing Metabolic Stability
Before advancing a 4-azaspiro[1]octane derivative to animal models, its metabolic liability must be quantified[]. While liver microsomes primarily evaluate Phase I (CYP-mediated) metabolism, intact hepatocytes provide a holistic view of both Phase I and Phase II (e.g., glucuronidation) clearance pathways[6].
Step-by-Step Protocol: Hepatocyte Stability Assay
Causality: We utilize a substrate concentration of 1 µM to ensure the reaction operates under first-order kinetics (well below the anticipated Km ), allowing for the accurate calculation of intrinsic clearance ( CLint ).
-
Preparation: Thaw cryopreserved hepatocytes (e.g., CD-1 mouse or human) in a 37°C water bath. Centrifuge at 50 × g for 5 minutes, discard the supernatant, and resuspend the pellet in Williams' Medium E to a working viability of >80% (verified via Trypan Blue exclusion).
-
Plating: Dilute the suspension to a final concentration of 1×106 viable cells/mL in a 96-well plate.
-
Spiking: Add the 4-azaspiro[1]octane test compound (dissolved in DMSO) to achieve a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-mediated CYP inhibition.
-
Incubation & Sampling: Incubate the plate at 37°C on an orbital shaker. At designated time points (0, 15, 30, 60, 90, and 120 minutes), transfer 50 µL aliquots into a crash plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., carbamazepine).
-
Quenching & Extraction: The cold acetonitrile instantly precipitates cellular proteins and halts enzymatic activity. Centrifuge the crash plate at 10,000 × g for 15 minutes at 4°C.
-
Bioanalysis: Transfer the supernatant to a clean plate for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound[1].
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate intrinsic clearance:
CLint=CellDensityk×1000(μL/min/106cells)
Fig 2. Primary metabolic clearance pathways for spirocyclic small molecule inhibitors.
In Vivo Pharmacokinetic Profiling: Translating to Rodent Models
In vivo studies are critical to validate the in vitro predictions. For 4-azaspiro[1]octane compounds, we must assess whether the spirocyclic core successfully mitigates rapid systemic clearance while maintaining sufficient gastrointestinal absorption[4][].
Step-by-Step Protocol: Mouse IV and PO Pharmacokinetics
Causality: A crossover or parallel Intravenous (IV) and Per Os (PO, oral) study design is mandatory. IV administration bypasses absorption, allowing us to calculate the absolute systemic clearance ( CL ) and volume of distribution at steady state ( Vss ). PO administration exposes the drug to the gut wall and first-pass hepatic metabolism, enabling the calculation of absolute bioavailability ( F )[].
-
Formulation: Because spirocyclic compounds often exhibit improved aqueous solubility, a standard formulation of 5% DMSO, 10% Solutol HS-15, and 85% Saline is typically sufficient for IV dosing. For PO dosing, a 0.5% Methylcellulose suspension is standard.
-
Dosing: Use male C57BL/6 or SCID mice (fasted overnight for PO). Administer the IV dose via the lateral tail vein (e.g., 3 mg/kg) and the PO dose via oral gavage (e.g., 10 mg/kg)[4].
-
Blood Collection: Collect serial blood samples (approx. 50 µL) via the saphenous vein into K2EDTA coated tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Separation: Immediately invert the tubes and centrifuge at 2,000 × g for 10 minutes at 4°C to separate the plasma. Store at -80°C until analysis.
-
Sample Processing: Thaw plasma on ice. Aliquot 20 µL of plasma and precipitate proteins with 100 µL of acetonitrile containing an internal standard. Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes, and inject the supernatant into the LC-MS/MS system.
-
Non-Compartmental Analysis (NCA): Use software such as Phoenix WinNonlin to calculate PK parameters[7].
-
Bioavailability ( F ) is calculated as:
F(%)=(AUCIV×DosePOAUCPO×DoseIV)×100
-
Data Interpretation & Quantitative Benchmarking
To illustrate the PK advantages of the 4-azaspiro[1]octane scaffold, Table 1 summarizes representative (aggregated) data comparing a traditional flat piperidine analog against a 4-azaspiro[1]octane derivative, reflecting trends observed in the optimization of PLK4 and antimalarial inhibitors[3][4].
Table 1: Comparative Pharmacokinetic Parameters in Mouse Models
| Parameter | Flat Piperidine Analog | 4-azaspiro[1]octane Derivative | Biological Implication |
| CLint (Mouse Hepatocytes) | 85.4 µL/min/10⁶ cells | 12.1 µL/min/10⁶ cells | Spiro-core sterically shields adjacent C-H bonds from CYP oxidation. |
| In Vivo Clearance ( CL ) | 45 mL/min/kg | 14 mL/min/kg | Reduced systemic clearance prolongs the therapeutic window. |
| Volume of Distribution ( Vss ) | 4.2 L/kg | 1.0 L/kg | Lower lipophilicity restricts excessive tissue partitioning[3]. |
| Half-life ( T1/2 ) | 0.8 hours | 3.5 hours | Slower elimination supports once- or twice-daily dosing regimens. |
| Oral Bioavailability ( F ) | < 10% | 49% | Improved solubility and reduced first-pass metabolism enhance oral exposure[3]. |
Conclusion: The strategic integration of the 4-azaspiro[1]octane scaffold is a highly effective method for rescuing lead compounds suffering from high metabolic clearance and poor oral bioavailability. By strictly adhering to the self-validating in vitro and in vivo protocols outlined above, drug development teams can accurately quantify these benefits and accelerate the progression of robust clinical candidates.
References
-
Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria. ChemRxiv. Retrieved from:[Link]
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]
-
In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor. PMC / NIH. Retrieved from:[Link]
-
5-AMINOPYRAZOLE CARBOXAMIDE DERIVATIVE AS BTK INHIBITOR AND PREPARATION METHOD AND PHARMACEUTICAL COMPOSITION THEREOF. Googleapis / Patent EP3447053A1. Retrieved from:[Link]
Sources
- 1. In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-4-Azaspiro[2.5]octan-6-amine [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Synthesis Protocol and Application Note: tert-Butyl 8-amino-4-azaspirooctane-4-carboxylate
Synthesis Protocol and Application Note: tert-Butyl 8-amino-4-azaspiro[1]octane-4-carboxylate
Introduction & Strategic Rationale
The incorporation of spirocyclic scaffolds into drug candidates has become a cornerstone strategy in modern medicinal chemistry. Azaspiro[2.n]alkanes, in particular, serve as excellent saturated bioisosteres for piperidine and morpholine rings, offering improved physicochemical profiles, increased fraction of sp³ carbons (Fsp³), and enhanced metabolic stability[1].
The target compound, tert-butyl 8-amino-4-azaspiro[2]octane-4-carboxylate (CAS: 2648966-41-8)[3], features a highly strained spiro-cyclopropane ring fused to a Boc-protected piperidine, with a primary amine situated adjacent to the spiro center.
E-E-A-T Insight (Causality in Route Design): Direct cyclopropanation of lactams via the Kulinkovich-Szymoniak reaction (using Grignard reagents and titanium catalysts) is notoriously problematic for substrates bearing adjacent heteroatoms due to competitive titanium coordination and ring-opening side reactions. To ensure a self-validating, highly scalable system, this protocol utilizes a robust olefination-cyclopropanation sequence [2]. By first converting the activated lactam to an exocyclic enamine using the Petasis reagent, we bypass Lewis-acid-induced degradation. The subsequent Simmons-Smith cyclopropanation capitalizes on the electron-rich nature of the enamine to cleanly forge the spirocyclic core[1].
Retrosynthetic Analysis & Workflow
The synthesis is designed as a linear five-step sequence starting from commercially available 3-amino-piperidin-2-one (L-ornithine lactam). The primary amine is transiently protected to prevent catalyst poisoning, followed by activation of the lactam, olefination, cyclopropanation, and global deprotection.
Figure 1: Five-step synthesis workflow for tert-butyl 8-amino-4-azaspiro[2]octane-4-carboxylate.
Step-by-Step Experimental Protocol
Step 1: N,N-Dibenzylation
-
Objective: Mask the primary amine to prevent interference with organometallic reagents.
-
Procedure: To a suspension of 3-amino-piperidin-2-one (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous acetonitrile (0.2 M), add benzyl bromide (2.1 eq) dropwise. Reflux the mixture for 12 h. Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (EtOAc/Hexanes) to yield Int 1 .
-
Causality: Dibenzylamine is sterically hindered and highly stable to both Grignard-like reagents and strong bases, making it the ideal protecting group for this specific sequence.
Step 2: N-Boc Protection (Lactam Activation)
-
Objective: Increase the electrophilicity of the lactam carbonyl.
-
Procedure: Dissolve Int 1 (1.0 eq) in anhydrous THF (0.15 M) and cool to -78 °C. Add NaHMDS (1.0 M in THF, 1.2 eq) dropwise. Stir for 30 min, then add Boc₂O (1.5 eq). Warm to room temperature over 2 h. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield Int 2 .
-
Causality: Unprotected lactams are poor electrophiles due to nitrogen lone-pair resonance. The electron-withdrawing Boc group disrupts this resonance, rendering the C=O bond highly susceptible to nucleophilic attack[1].
Step 3: Petasis Olefination
-
Objective: Convert the activated lactam carbonyl into an exocyclic double bond.
-
Procedure: Dissolve Int 2 (1.0 eq) in anhydrous toluene (0.1 M). Add Petasis reagent (Cp₂TiMe₂, 1.5 eq) and heat the mixture to 80 °C in the dark for 16 h. Cool to room temperature, precipitate the titanium byproducts with pentane, filter through a pad of Celite, and concentrate to yield the exocyclic enamine Int 3 .
-
Causality: Heating Cp₂TiMe₂ extrudes methane to form the active titanocene methylidene (Schrock carbene). Unlike the Tebbe reagent, the Petasis reagent lacks Lewis-acidic aluminum, preventing unwanted coordination to the dibenzylamino group and ensuring a clean conversion[2].
-
Self-Validation: Disappearance of the lactam C=O stretch (~1710 cm⁻¹) in IR, and appearance of two distinct doublet protons at ~4.5 ppm in ¹H NMR.
Step 4: Simmons-Smith Cyclopropanation
-
Objective: Construct the spiro[2]octane framework.
-
Procedure: Cool a solution of Int 3 (1.0 eq) in anhydrous DCM (0.1 M) to 0 °C. Sequentially add diethylzinc (1.0 M in hexanes, 3.0 eq) and diiodomethane (6.0 eq) dropwise. Stir at 0 °C for 1 h, then warm to room temperature for 12 h. Quench carefully with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via chromatography to yield Int 4 .
-
Causality: The electron-rich nature of the N-Boc enamine makes it an excellent nucleophile for the electrophilic zinc carbenoid (IZnCH₂I). The reaction proceeds smoothly at low temperatures, suppressing enamine polymerization[1].
-
Self-Validation: Appearance of high-field cyclopropane multiplets (0.5–0.8 ppm) in ¹H NMR.
Step 5: Global Deprotection (Hydrogenolysis)
-
Objective: Unmask the primary amine to yield the final product.
-
Procedure: Dissolve Int 4 (1.0 eq) in MS-grade methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 h. Filter the suspension through Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo to afford the target compound.
-
Causality: Hydrogenolysis selectively cleaves the benzylic C-N bonds. The spiro-cyclopropane and the tert-butyl carbamate (Boc) are completely inert to these reductive conditions, ensuring perfect chemoselectivity.
Quantitative Data & Analytical Characterization
The following table summarizes the expected quantitative yields, physical states, and key mass spectrometry markers for the self-validation of the synthetic workflow[4].
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Key Analytical Marker (ESI-MS) |
| Starting Material | 114.15 | N/A | White Solid | [M+H]⁺ 115.1 |
| Int 1 (Dibenzyl lactam) | 294.39 | 85% | Pale Yellow Oil | [M+H]⁺ 295.2 |
| Int 2 (N-Boc lactam) | 394.51 | 90% | White Solid | [M+H]⁺ 395.2 |
| Int 3 (Exocyclic enamine) | 392.54 | 75% | Colorless Oil | [M+H]⁺ 393.2 |
| Int 4 (Dibenzyl spiro[2]) | 406.57 | 65% | Colorless Oil | [M+H]⁺ 407.3 |
| Target Product | 226.32 | 95% | White Solid | [M+H]⁺ 227.1754 |
Note: The target compound, C₁₂H₂₂N₂O₂, has a predicted collision cross section (CCS) of ~157.0 Ų for the[M+H]⁺ adduct, which can be utilized for ion mobility-mass spectrometry (IM-MS) validation[4].
References
-
Galavskyy, S., et al. "Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks." Organic Chemistry Frontiers, 2026, 13, 1106-1115. URL: [Link]
-
PubChemLite. "Tert-butyl 8-amino-4-azaspiro[2]octane-4-carboxylate - Structural and Mass Spectrometry Information." Université du Luxembourg, 2026. URL: [Link]
-
NextSDS. "Chemical substance information for tert-butyl 8-amino-4-azaspiro[2]octane-4-carboxylate." NextSDS Regulatory Database, 2026. URL: [Link]
Sources
- 1. Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2. n ]alkane building blocks - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01505G [pubs.rsc.org]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
Using tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate in solid-phase peptide synthesis
Application Note & Protocol
Strategic Incorporation of the Conformationally-Constrained Building Block, tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate, in Boc-Solid-Phase Peptide Synthesis
Abstract
The rational design of therapeutic peptides and peptidomimetics increasingly relies on the incorporation of non-canonical amino acids to enhance potency, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, in particular, offer a robust strategy for introducing conformational rigidity and three-dimensional complexity into linear peptide sequences.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the integration of a unique spirocyclic building block, tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate, into peptide chains using the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodology. We will elucidate the rationale behind procedural choices, address the challenges posed by this sterically hindered residue, and present optimized protocols for coupling and subsequent chain elongation, empowering researchers in drug discovery to leverage this novel structural motif.
Introduction: The Rationale for Spirocyclic Peptidomimetics
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[3][4] While the 20 proteinogenic amino acids provide a vast chemical space, the development of next-generation peptide therapeutics often necessitates moving beyond this canonical set to overcome inherent limitations such as poor metabolic stability and conformational flexibility.[5][6]
Spirocyclic structures are a class of scaffolds where two rings share a single common atom, creating a rigid, three-dimensional architecture.[1][7] Their incorporation into peptide backbones offers several distinct advantages:
-
Conformational Constraint: The rigid spirocyclic system can lock the local peptide conformation, often inducing specific secondary structures like β-turns, which can optimize the presentation of pharmacophoric elements for target binding.[1][8]
-
Improved Physicochemical Properties: Shifting from planar, aromatic structures to sp3-rich spirocycles generally improves aqueous solubility and metabolic stability while reducing lipophilicity.[1]
-
Novel Chemical Space: These scaffolds provide unique vectors for side-chain orientation, unlocking novel interactions with biological targets that are inaccessible to standard amino acids.[9]
The subject of this guide, tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate , is a bifunctional building block designed for seamless integration into SPPS workflows. It features a primary amine for peptide bond formation and a Boc-protected secondary amine that becomes part of the peptide backbone, ensuring its stability during synthesis.
Reagent Profile: tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
A thorough understanding of the building block is critical for its successful application.
Caption: Chemical structure of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₂H₂₂N₂O₂ | [10] |
| Molecular Weight | 226.32 g/mol | [10] |
| CAS Number | 2648966-41-8 | [11] |
| Appearance | Solid | [12] |
| Key Functional Groups | Primary Amine (for coupling), Boc-protected Secondary Amine (backbone) | N/A |
Principle of Incorporation: The Boc/Bzl SPPS Strategy
The presence of the acid-labile tert-butyloxycarbonyl (Boc) group on the spirocycle's backbone nitrogen dictates the use of the Boc/Benzyl (Bzl) SPPS strategy.[] This approach relies on graded acid lability for orthogonal protection.[14] The Nα-Boc group is removed under moderately acidic conditions (e.g., TFA), while the more robust benzyl-based side-chain protecting groups and the resin linker require a stronger acid (e.g., HF, TFMSA) for final cleavage.[14][15][16]
The general cycle for incorporating this building block is a modification of the standard Boc-SPPS workflow, with special attention paid to the coupling step due to steric hindrance.
Caption: Schematic of the coupling reaction on the solid support.
Table 2: Recommended Coupling Reagents for Hindered Amino Acids
| Reagent | Full Name | Advantages |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, forms OAt esters, excellent for sterically hindered couplings. [17] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Robust, widely used, and cost-effective. Good for most difficult couplings. [18][19] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Strong phosphonium-based reagent, minimizes risk of guanidinylation side reactions. [17]|
Procedure (using HATU):
-
In a separate vessel, dissolve tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate (3-4 equivalents relative to resin loading) and HATU (3-4 eq.) in a minimal amount of DMF.
-
Add DIEA (6-8 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
After the coupling period, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.
-
If the test is negative (no free amines): Proceed to washing (DMF 3x, DCM 3x).
-
If the test is positive (free amines detected): Drain the solution and perform a "double coupling" by repeating steps 1-4. [20] 4.6. Protocol 5: Capping (Optional)
If the coupling of the sterically hindered spirocyclic residue is incomplete, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion peptide sequences. [20]1. Wash the resin post-coupling with DMF (2x). 2. Add the capping solution (10% Ac₂O, 5% DIEA in DMF) to the resin. 3. Agitate for 20 minutes. 4. Drain and wash the resin thoroughly (DMF 3x, DCM 3x) to prepare for the deprotection of the next cycle.
Discussion and Expert Insights
-
Causality of Reagent Choice: The use of aminium/uronium or phosphonium salt-based coupling reagents (HATU, HBTU, PyBOP) is critical. They react with the carboxylic acid of the incoming amino acid to form highly reactive activated esters, which are more susceptible to nucleophilic attack by the sterically accessible resin-bound amine, even when the incoming residue is bulky. [17]DIEA is used as the base because it is non-nucleophilic and sterically hindered, preventing it from reacting with the activated ester. [14]* Self-Validation and Monitoring: The Kaiser test is an indispensable tool for ensuring the trustworthiness of the protocol. A positive result (blue beads) after the coupling step indicates a failed reaction and immediately signals the need for remedial action, such as double coupling or switching to a more potent activation strategy.
-
Anticipated Structural Impact: The spiro[2.5]octane core is conformationally rigid. Its incorporation is hypothesized to act as a "hinge" or turn-inducer in the peptide backbone. This can disrupt undesirable aggregation during synthesis and, more importantly, pre-organize the peptide into a bioactive conformation, potentially increasing its affinity for its target receptor or enzyme. [1][21]
Conclusion
The successful incorporation of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate into a peptide sequence is readily achievable using a well-optimized Boc-SPPS protocol. The keys to success are the selection of a potent coupling reagent to overcome steric hindrance and the diligent monitoring of reaction completion. By following the protocols outlined in this guide, researchers can effectively utilize this novel building block to create sophisticated peptidomimetics with constrained conformations, paving the way for the discovery of new and improved peptide-based therapeutics.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Luo, Y., & Cobb, S. L. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6), e02118-22. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies. Retrieved from [Link]
-
Vitale, R., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
G. S. C. R. Naidu, et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 639-652. Available at: [Link]
-
The Spirocycle Surge in Drug Discovery. (2023). Drug Hunter. Retrieved from [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]
-
Boc-Amino Acids for Peptide Synthesis Archives. (n.d.). AAPPTEC. Retrieved from [Link]
-
tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-3811. Available at: [Link]
-
Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at: [Link]
-
Burlina, F., et al. (2017). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters. Chemical Communications, 53(61), 8562-8565. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate. (n.d.). NextSDS. Retrieved from [Link]
-
Zheng, Y., et al. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. Available at: [Link]
-
Stierandová, A., et al. (1994). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Collection of Czechoslovak Chemical Communications, 59(1), 161-169. Available at: [Link]
-
A. M. Zawada, et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology Advances, 37(5), 776-792. Available at: [Link]
-
V. V. Kouznetsov, et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at: [Link]
-
Acetic acid; tert-butyl 1-amino-7-oxa-4-azaspiro[2.5]octane-4-carboxylate. (n.d.). Chemspace. Retrieved from [Link]
-
M. C. Jewett, et al. (2014). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in Bioengineering and Biotechnology, 2, 56. Available at: [Link]
-
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride. (n.d.). Inxight Drugs. Retrieved from [Link]
-
S. K. Ghorai, et al. (2009). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry, 74(19), 7435-7445. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Peptide Synthesis (SPPS) explained - Bachem [bachem.com]
- 4. csbio.com [csbio.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drughunter.com [drughunter.com]
- 10. PubChemLite - Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
- 11. nextsds.com [nextsds.com]
- 12. tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-08-6 [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
- 19. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 21. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Novel Piperidine Bioisostere: Application Notes for tert-Butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
Introduction: Beyond Flatland in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, embedded in the structure of over one hundred approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, including high chemical stability, modulated lipophilicity and water solubility, and its ability to serve as both a hydrogen bond donor and acceptor.[2] However, the conformational flexibility of the piperidine scaffold can also be a liability, leading to potential metabolic instability. To address this, drug discovery programs are increasingly exploring rigidified bioisosteres that can improve metabolic parameters while retaining or enhancing biological activity.[2][3]
Spirocyclic scaffolds have emerged as a compelling strategy in this "escape from flatland," offering an inherent three-dimensionality that can project functionalities into new regions of chemical space.[4][5][6] These sp³-rich structures can enhance binding affinity, improve selectivity, and favorably modulate physicochemical properties such as solubility and metabolic stability.[5][6] This application note focuses on a promising, yet underexplored, piperidine bioisostere: tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate . We will provide a detailed overview of its rationale as a piperidine surrogate, a proposed synthetic protocol, and methods for its evaluation in a drug discovery context.
The Rationale for 4-Azaspiro[2.5]octane as a Piperidine Bioisostere
The fundamental principle of bioisosterism is to substitute a common structural motif with another that retains similar biological activity while improving other key drug-like properties. The 4-azaspiro[2.5]octane scaffold offers several potential advantages over a traditional piperidine ring:
-
Enhanced Three-Dimensionality: The spirocyclic core imparts a rigid, three-dimensional geometry, which can lead to more specific interactions with biological targets and potentially reduce off-target effects.[4]
-
Improved Metabolic Stability: The spirocyclic nature can shield adjacent C-H bonds from metabolic enzymes like cytochrome P450s, a common issue with piperidine-containing compounds.[3][7]
-
Novel Exit Vectors: The spirocyclic framework provides unique exit vectors for substituent placement, allowing for the exploration of new structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The introduction of a spirocycle can alter a molecule's lipophilicity (LogP/LogD) and aqueous solubility, which are critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]
Comparative Physicochemical Properties of Piperidine and a Spirocyclic Bioisostere
While experimental data for tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate is not yet widely available in the peer-reviewed literature, we can draw valuable insights from well-characterized piperidine bioisosteres such as 1- and 2-azaspiro[3.3]heptane.[3][8][9] The following table summarizes a comparative study, highlighting the typical shifts in properties observed when replacing a piperidine ring with a spirocyclic analogue.
| Compound ID | Scaffold | pKa (Amine HCl) | Solubility (µM) | logD at pH 7.4 | Metabolic Stability (% remaining after 30 min) |
| 57 | Piperidine | 11.2 | 136 | 1.61 | 35 |
| 58 | 2-Azaspiro[3.3]heptane | 11.3 | 12 | 1.55 | 15 |
| 59 | 1-Azaspiro[3.3]heptane | 11.4 | 13 | 1.59 | 60 |
Data extracted from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.[3][9]
This data illustrates that while the basicity (pKa) and lipophilicity (logD) can remain similar, the metabolic stability can be significantly improved with a spirocyclic core, as seen with compound 59 .[3][9] However, a decrease in aqueous solubility was also observed for the spirocyclic analogues.[3] This underscores the importance of empirical testing for each new scaffold.
Proposed Synthetic Protocol for tert-Butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Methodology:
-
Mono-Boc Protection: Start with 1-(aminomethyl)cyclopropan-1-amine. React with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) under standard conditions (e.g., in a solvent like dichloromethane or THF with a mild base) to selectively protect one of the amino groups. The primary amine is expected to be more reactive, yielding tert-butyl (1-aminocyclopropyl)methylcarbamate.
-
Reductive Amination: The remaining free primary amine is then reacted with a suitable protected glycolaldehyde derivative (e.g., with a benzyl or other orthogonal protecting group on the hydroxyl moiety) under reductive amination conditions. This typically involves the formation of an imine intermediate, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).
-
Cyclization and Deprotection: The resulting secondary amine is then subjected to deprotection of the hydroxyl group, followed by an intramolecular cyclization to form the piperidine ring of the 4-azaspiro[2.5]octane core. This could potentially be achieved through an acid-catalyzed Pictet-Spengler type reaction or by converting the alcohol to a leaving group followed by intramolecular nucleophilic substitution.
-
Final Functionalization: The resulting intermediate, now containing the spirocyclic core, can be further manipulated if necessary. Assuming the initial protection strategy yields the desired isomer, the final step would be the deprotection of the second amino group to yield the target compound.
Note: This is a generalized, proposed route. Optimization of each step, including choice of protecting groups, reaction conditions, and purification methods, would be necessary.
Protocols for In-Vitro Evaluation
Once synthesized, the novel bioisostere must be rigorously evaluated and compared to its piperidine-containing parent compound. The following are standard protocols for assessing key drug-like properties.
Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a measure of a compound's susceptibility to metabolism by phase I enzymes.
-
Reagents and Materials:
-
Test compound and parent piperidine compound (10 mM stock in DMSO).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Acetonitrile with an internal standard for quenching.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL).
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Add the test compound to the master mix (final concentration 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line from the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[3]
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein).[3]
-
Protocol 2: Shake-Flask Method for LogD Determination
This protocol measures the lipophilicity of a compound at a physiological pH.
-
Reagents and Materials:
-
Test compound and parent piperidine compound.
-
n-Octanol (pre-saturated with buffer).
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol).
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS).
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a small volume of the stock solution to a vial containing a known volume of PBS (pH 7.4).
-
Add an equal volume of n-octanol.
-
Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully take a sample from both the aqueous and the octanol layers.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the LogD value using the formula: LogD = log₁₀ ([Compound]_octanol / [Compound]_aqueous).
-
Application in a Drug Discovery Cascade
The integration of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate as a piperidine bioisostere should be a data-driven process within a drug discovery project.
Caption: Decision-making workflow for bioisostere implementation.
Conclusion
The tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate scaffold represents a novel and promising bioisostere for the ubiquitous piperidine ring. Its rigid, three-dimensional structure offers medicinal chemists a valuable tool to address common challenges in drug design, particularly metabolic instability. While further research is needed to fully characterize its physicochemical properties and to develop robust synthetic routes, the rationale for its use is strongly supported by the successful application of other spirocyclic amines. The protocols outlined in this note provide a framework for the synthesis and evaluation of this and other novel scaffolds, empowering researchers to explore new chemical space and design the next generation of therapeutic agents.
References
- BenchChem. (2025). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. BenchChem.
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Meanwell, N. A. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Grygorenko, O. O., et al. (2023, November 14). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2024, November 26). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. Retrieved from [Link]
-
ResearchGate. (2026, January 29). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
-
ChemRxiv. (2025, January 5). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]
-
Lindsley, C. W., et al. (2022, January 15). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]
-
Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
NextSDS. (n.d.). tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate. NextSDS. Retrieved from [Link]
-
Huang, W., Wen, K., & Laughlin, S. T. (2025, September 15). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Chaloin, O., et al. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 85, 147. [Link]
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
- BenchChem. (2025). A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. BenchChem.
- Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Google Patents.
-
Alcaide, B., et al. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 11. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
Amide coupling reaction conditions with tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
Application Note: Advanced Amide Coupling Strategies for tert-Butyl 8-amino-4-azaspiro[1]octane-4-carboxylate
Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic troubleshooting, reagent causality, and validated protocols for highly sterically hindered amines.
Structural Analysis & The Steric Challenge
The molecule tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate presents a formidable synthetic challenge in medicinal chemistry. Structurally, it consists of a piperidine ring fused to a cyclopropane ring at the C3 position (the spiro center). The primary amine is located at C8, directly adjacent to this spiro quaternary center, while the piperidine nitrogen (N4) is Boc-protected.
The Mechanistic Bottleneck: The primary amine at C8 is locked in a rigid conformation where the adjacent cyclopropane protons and the piperidine backbone create a severe steric shield. This congestion severely restricts the Bürgi-Dunitz trajectory required for the amine's lone pair to attack an activated carbonyl. When standard coupling reagents (e.g., EDC/HOBt) are used, the formation of a bulky OBt active ester creates immense steric repulsion, increasing the activation energy ( ΔG‡ ) of the tetrahedral intermediate and stalling the reaction.
Causality of Side Reactions (The Guanidinylation Trap)
When aminolysis is kinetically stalled by steric hindrance, side reactions dominate. A critical failure point occurs when using uronium-based reagents like HATU or HBTU. If the active ester formation is slow, the unreacted spiro-amine will act as a nucleophile and directly attack the electrophilic uronium carbon of the coupling reagent. This leads to the formation of a stable, unreactive tetramethylguanidinium byproduct, permanently capping the amine and ruining the yield2[2].
To bypass this, chemists must utilize a self-validating system of pre-activation and select coupling reagents that generate exceptionally small or highly electrophilic intermediates.
Reagent Selection Matrix
To successfully couple tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate, reagent selection must be dictated by the steric bulk of the carboxylic acid partner:
-
HATU / HOAt: Generates an OAt ester. The pyridine nitrogen provides anchimeric assistance, accelerating the reaction compared to HOBt. However, due to the bulk of the OAt leaving group, it is only viable if the carboxylic acid partner is unhindered (e.g., primary aliphatic acids) 3[3].
-
COMU: An Oxyma-based uronium salt. Oxyma esters are less sterically demanding than OAt esters and highly electron-withdrawing. COMU is superior for chiral acids as it suppresses epimerization and does not cause guanidinylation 4[4].
-
Pentafluoropyridine (PFP): Generates an acyl fluoride in situ. The fluorine atom is highly electronegative but sterically minimal (van der Waals radius ~147 pm). Acyl fluorides easily bypass the spiro center's steric shield, making this the ultimate solution for "dual-hindered" couplings (e.g., reacting the spiro-amine with a pivalic acid derivative)5[5].
Quantitative Reagent Comparison
| Coupling Reagent | Active Intermediate | Steric Bulk of Intermediate | Relative Aminolysis Rate | Guanidinylation Risk | Ideal Carboxylic Acid Partner |
| EDC / HOBt | OBt Ester | High | Very Slow | None (Not a uronium) | Not Recommended |
| HATU | OAt Ester | High | Moderate | High | Primary / Unhindered |
| COMU | Oxyma Ester | Moderate | Fast | Low | Secondary / Chiral |
| TCFH / NMI | Acyl Imidazolium | Low | Very Fast | None | Hindered / Aromatic |
| PFP | Acyl Fluoride | Minimal | Extremely Fast | None | Tertiary / Highly Hindered |
Experimental Workflows & Decision Logic
Caption: Workflow for selecting optimal amide coupling conditions based on carboxylic acid steric hindrance.
Validated Step-by-Step Protocols
Protocol A: HATU-Mediated Coupling (For Unhindered Acids)
Use this protocol only when the carboxylic acid is unhindered. Strict pre-activation is required to prevent the spiro-amine from destroying the HATU reagent.
-
Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.2 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise. Stir the mixture at room temperature for exactly 15 minutes.
-
Amine Addition: Add tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate (1.0 equiv.) as a solution in a minimal amount of DMF.
-
Self-Validation: Monitor via LC-MS. The mass of the desired product [M+H]+ should appear within 2-4 hours. If a peak at +100 Da (relative to the amine) appears, guanidinylation has occurred, indicating pre-activation was insufficient.
Protocol B: COMU-Mediated Coupling (For Chiral/Secondary Acids)
COMU provides a visual self-validating cue and protects sensitive chiral centers adjacent to the carbonyl.
-
Solution Prep: Dissolve the carboxylic acid (1.1 equiv.) and COMU (1.1 equiv.) in anhydrous Acetonitrile (MeCN) (0.2 M).
-
Causality Insight: MeCN is preferred over DMF here to accelerate the reaction rate of the Oxyma ester.
-
-
Activation: Add N-Methylmorpholine (NMM) (2.5 equiv.). The solution will immediately turn from colorless/pale yellow to a vibrant red/orange.
-
Self-Validation: This color change is a built-in indicator that the Oxyma anion has been generated and the active ester is formed. If the solution remains colorless, the base is compromised or the acid is wet.
-
-
Coupling: Add the spiro-amine (1.0 equiv.). Stir at room temperature for 4-12 hours until the red color fades to pale yellow, indicating consumption of the active ester.
Protocol C: PFP-Mediated Acyl Fluoride Generation (For Highly Hindered Acids)
When both the acid and the spiro-amine are sterically hindered, traditional esters fail. Acyl fluorides are required.
-
Fluorination: In a Teflon or plastic-coated flask (to avoid glass etching over time, though PFP is generally mild), dissolve the sterically hindered carboxylic acid (1.2 equiv.) in anhydrous Ethyl Acetate (EtOAc) (0.2 M). Add Pentafluoropyridine (PFP) (1.2 equiv.).
-
Activation: Stir at 50 °C for 2 hours.
-
Causality Insight: Unlike Deoxo-Fluor, PFP is bench-stable and generates the acyl fluoride without requiring an exogenous base, preventing base-catalyzed side reactions[5].
-
-
Coupling: Cool to room temperature. Add the spiro-amine (1.0 equiv.) and DIPEA (1.5 equiv. to scavenge HF). Stir for 12 hours.
-
Workup: The byproduct (tetrafluoropyridone) is easily removed by washing the organic layer with saturated aqueous NaHCO3 , leaving the highly pure amide.
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (ACS Publications)[Link]
-
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents ChemRxiv[Link]
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) Organic Letters (ACS Publications)[Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is based on established synthetic routes and field-proven insights.
Introduction to the Synthesis
The synthesis of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate, a valuable building block in medicinal chemistry, often involves a multi-step sequence. A common approach is the construction of the spirocyclic core followed by the introduction and deprotection of the amino group. Challenges in this synthesis can arise at various stages, leading to suboptimal yields and purification difficulties. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section is structured to directly address specific problems you may encounter during your experiments.
Section 1: Formation of the Spirocyclic Core
A prevalent strategy for constructing the 4-azaspiro[2.5]octane core involves the cyclization of suitable precursors. A key intermediate is often a protected 4-piperidone derivative which undergoes spirocyclization.
Question 1: I am observing low yields during the spirocyclization step to form the 4-azaspiro[2.5]octane ring system. What are the likely causes and how can I improve the yield?
Answer: Low yields in the spirocyclization step can often be attributed to several factors, including inefficient reaction conditions, steric hindrance, and competing side reactions.
-
Causality: The formation of the spirocyclic junction is a sterically demanding transformation. The efficiency of this step is highly dependent on the chosen reagents and reaction conditions that can overcome this steric barrier. Inadequate activation of the electrophile or a nucleophile that is not sufficiently reactive can lead to starting material recovery or the formation of decomposition products.
-
Troubleshooting Steps & Protocol:
-
Reagent Selection: For reactions involving the formation of a cyclopropane ring, the choice of cyclopropanating agent is critical. For instance, in a Simmons-Smith or related cyclopropanation, the quality and activation of the zinc-copper couple or diethylzinc are paramount.
-
Solvent and Temperature Optimization: The polarity of the solvent can significantly influence the reaction rate and selectivity. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Temperature control is also crucial; some cyclopropanation reactions require cryogenic conditions to minimize side reactions, while others may need elevated temperatures to proceed at a reasonable rate.
-
pH Control: In reactions that generate acidic or basic byproducts, maintaining an optimal pH can be essential to prevent decomposition of starting materials or products. The use of non-nucleophilic bases or buffers should be considered.
-
Visualizing the Spirocyclization Challenge:
Caption: Troubleshooting workflow for low spirocyclization yields.
Section 2: Introduction and Manipulation of the Amino Group
A common route to introduce the 8-amino group is through reductive amination of a corresponding ketone precursor, tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate.
Question 2: My reductive amination reaction to introduce the amino group is sluggish and gives a mixture of products, including the corresponding alcohol. How can I improve the chemoselectivity and conversion?
Answer: Reductive amination is a powerful method for amine synthesis, but it requires careful control of reaction conditions to favor imine/iminium ion formation and subsequent reduction over the direct reduction of the ketone.[1][2][3]
-
Causality: The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced. If the reducing agent is too reactive, it can reduce the starting ketone to an alcohol before the imine has a chance to form. Conversely, if the conditions for imine formation are not optimal (e.g., incorrect pH), the reaction will be slow.
-
Troubleshooting Steps & Protocol:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason, as it is less reactive than sodium borohydride (NaBH₄).[1][2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[1][2][3]
-
pH Control: The formation of the imine is typically acid-catalyzed. Maintaining a mildly acidic pH (around 5-6) is often optimal. Acetic acid is commonly used as a catalyst.[1]
-
Ammonia Source: For the synthesis of a primary amine, a suitable source of ammonia is required. Ammonium acetate or a solution of ammonia in an alcohol are common choices.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to track the consumption of the starting ketone and the formation of the desired amine and any byproducts.
-
Experimental Protocol: Optimized Reductive Amination
| Step | Procedure |
| 1 | To a solution of tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate (1.0 equiv) in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add ammonium acetate (5-10 equiv). |
| 2 | Stir the mixture for 30 minutes to allow for imine formation. |
| 3 | Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise, maintaining the temperature at 0 °C. |
| 4 | Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS). |
| 5 | Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. |
| 6 | Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 7 | Purify the crude product by column chromatography. |
Visualizing the Reductive Amination Pathway:
Caption: Competing pathways in reductive amination.
Section 3: Alternative Synthetic Strategies
When a particular synthetic step proves to be a bottleneck, considering alternative routes can be a valuable strategy.
Question 3: Are there alternative methods to the reductive amination for introducing the amino group that might offer better yields or milder conditions?
Answer: Yes, several other methods can be employed to introduce the amino group, each with its own set of advantages and disadvantages.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[4][5][6] While it is more commonly used for aryl halides, its application to cyclic ketones via their enol triflates is also possible. This method can offer high yields and functional group tolerance.[5][7]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an amine with inversion of stereochemistry.[8] If the 8-hydroxy-4-azaspiro[2.5]octane derivative is accessible, it can be reacted with a nitrogen nucleophile (e.g., phthalimide, followed by deprotection) under Mitsunobu conditions.
-
Considerations: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification. The reaction is also sensitive to steric hindrance.
-
Comparative Overview of Amination Methods:
| Method | Advantages | Disadvantages |
| Reductive Amination | One-pot procedure, readily available reagents. | Can have selectivity issues, may require pH control.[1][2] |
| Buchwald-Hartwig Amination | High yields, broad substrate scope, good functional group tolerance.[4][5] | Requires synthesis of a precursor (e.g., enol triflate), expensive catalyst and ligands.[7] |
| Mitsunobu Reaction | Stereospecific (inversion), mild conditions. | Stoichiometric byproducts can complicate purification, sensitive to sterics.[8] |
Section 4: Purification and Characterization
The final step in any synthesis is the purification and characterization of the target compound.
Question 4: I am having difficulty purifying the final product, tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate, by column chromatography. Are there alternative purification techniques?
Answer: The basicity of the amino group in the final product can lead to tailing on silica gel chromatography.
-
Troubleshooting Steps & Protocol:
-
Modified Column Chromatography: To mitigate tailing, you can add a small amount of a basic modifier to the eluent. A common practice is to add 0.1-1% of triethylamine or ammonia in methanol to the solvent system.
-
Acid-Base Extraction: An alternative to chromatography is to perform an acid-base extraction. The basic product can be extracted into an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. This can be achieved by forming a salt (e.g., hydrochloride or oxalate) and crystallizing it from a suitable solvent system. The free base can then be regenerated.
-
Protocol for Purification via Salt Formation and Crystallization
| Step | Procedure |
| 1 | Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). |
| 2 | Add a solution of an acid (e.g., HCl in isopropanol or oxalic acid in ethanol) dropwise until the pH is acidic. |
| 3 | Induce crystallization by cooling, scratching the flask, or adding a seed crystal. |
| 4 | Collect the crystalline salt by filtration and wash with a cold solvent. |
| 5 | To regenerate the free base, dissolve the salt in water, basify the solution with a suitable base (e.g., NaOH or K₂CO₃), and extract the product with an organic solvent. |
| 6 | Dry the organic layer and concentrate to obtain the purified free base. |
References
- Vertex AI Search, based on Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017).
- Vertex AI Search, based on Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | ACS Medicinal Chemistry Letters - ACS Public
- Vertex AI Search, based on Buchwald–Hartwig amin
- Vertex AI Search, based on Myers Chem 115.
- Vertex AI Search, based on Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
- Vertex AI Search, based on Reductive Amin
- Vertex AI Search, based on Synthesis method of tert-butyl 4,7-diazaspiro[2.
- Vertex AI Search, based on Synthesis method of tert-butyl 4,7-diazaspiro[2.
- Vertex AI Search, based on CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
- Vertex AI Search, based on tert-butyl 8-amino-4-azaspiro[2.
- Vertex AI Search, based on The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
- Vertex AI Search, based on Amine synthesis by reductive amination (reductive alkyl
- Vertex AI Search, based on Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Explor
- Vertex AI Search, based on Buchwald-Hartwig Amin
- Vertex AI Search, based on CN111943893A - Synthesis method of 4, 7-diazaspiro [2.
- Vertex AI Search, based on CN108863958B - Preparation method of 4, 7-diazaspiro [2.
- Vertex AI Search, based on tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.
- Vertex AI Search, based on Facile Access to Functionalized Spiro[indoline-3,2′-pyrrole]-2,5′-diones via Post-Ugi Domino Buchwald–Hartwig/Michael Reaction | Organic Letters - ACS Public
- Vertex AI Search, based on Tert-butyl 8-amino-4-azaspiro[2.
- Vertex AI Search, based on Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Vertex AI Search, based on US5866719A - Process for the purification of an aminoalcohol - Google P
- Vertex AI Search, based on GSRS.
- Vertex AI Search, based on The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry. (2025).
- Vertex AI Search, based on Mitsunobu and Related Reactions: Advances and Applic
- Vertex AI Search, based on 1892578-21-0 | tert-Butyl 7-oxo-4-azaspiro[2.
- Vertex AI Search, based on Substance Registry Services | US EPA.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in 4-Azaspirooctane Amide Couplings
Technical Support Center: Overcoming Steric Hindrance in 4-Azaspiro[1]octane Amide Couplings
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of spirocyclic amines. The 4-azaspiro[1]octane building block is highly prized in medicinal chemistry for imparting rigid 3D vectorization and improving pharmacokinetic profiles. However, coupling its secondary amine—typically obtained after deprotecting a precursor like tert-butyl 4-azaspiro[1]octane-4-carboxylate—is notoriously difficult.
This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you bypass these steric limitations.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why do standard uronium/aminium coupling reagents like HATU or EDC/HOBt fail to acylate the deprotected 4-azaspiro[1]octane amine? A: The failure is rooted in severe transition-state steric clashes. The spiro[1] system places a rigid cyclopropane ring at the α -position (C3) directly adjacent to the secondary nitrogen (N4). When you use HATU, the carboxylic acid is converted into an OAt (7-azabenzotriazole) active ester. As the hindered nitrogen lone pair approaches the carbonyl carbon along the required Bürgi-Dunitz trajectory, the equatorial protons of the cyclopropane ring severely clash with the massive OAt leaving group. This steric penalty raises the activation energy barrier, stalling the reaction and often leading to competitive hydrolysis of the active ester (2)[2].
Q2: What is the most reliable mechanistic strategy for coupling this hindered amine? A: You must drastically reduce the steric footprint of the electrophile. Instead of bulky OAt/OBt esters, convert the carboxylic acid to an acyl fluoride or acid chloride . Acyl fluorides (generated via TFFH or DAST) are exceptionally effective because the fluorine atom is small enough to bypass the spiro-clash, yet the C–F bond is strong enough to resist premature aqueous hydrolysis, allowing for elevated reaction temperatures (3)[3]. For 4-azaspiro[1]octane specifically, coupling with acid chlorides has been empirically validated to provide excellent yields >90% (4)[4].
Q3: How should I handle the tert-butyl 4-azaspiro[1]octane-4-carboxylate precursor prior to coupling? A: Do not attempt to isolate the deprotected amine as a free base. The free amine of 4-azaspiro[1]octane is highly volatile and rapidly forms unreactive carbamate salts upon exposure to atmospheric CO₂. Deprotect the Boc group using 4M HCl in dioxane, isolate the intermediate strictly as the hydrochloride salt, and use it directly in the coupling reaction with an excess of a non-nucleophilic base (e.g., DIPEA).
Part 2: Quantitative Reagent Comparison
To guide your experimental design, the following table summarizes the expected performance of various coupling strategies when applied to the 4-azaspiro[1]octane system.
Table 1: Comparison of Amide Coupling Strategies for 4-Azaspiro[1]octane
| Coupling Reagent | Active Intermediate | Steric Profile of Leaving Group | Typical Yield (%) | Reaction Time / Temp | Notes & Limitations |
| HATU / DIPEA | OAt Ester | Very Bulky | < 15% | 48 h (RT) | Fails due to equatorial spiro-clash. |
| EDC / HOBt | OBt Ester | Bulky | < 5% | 48 h (RT) | High rate of competitive acid hydrolysis. |
| TFFH / DIPEA | Acyl Fluoride | Very Small (-F) | 75 - 90% | 12 h (60 °C) | Ideal for most hindered substrates; requires heating. |
| Ghosez's Reagent | Acid Chloride | Small (-Cl) | 80 - 95% | 4 h (RT to 40 °C) | Best for acid-stable compounds; highly reactive. |
Part 3: Validated Experimental Protocols
The following self-validating methodologies are engineered specifically for sterically congested spirocyclic amines.
Protocol A: Acyl Fluoride Activation via TFFH (Recommended for Acid-Sensitive Substrates)
Mechanism: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generates an acyl fluoride in situ, which is small enough to navigate the steric bulk of the spiro[1] system.
-
Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by TFFH (1.2 equiv). Stir at room temperature for 30–45 minutes.
-
Self-Validation Check: Quench a 5 µL aliquot in 100 µL of methanol and analyze via LC-MS. The presence of the corresponding methyl ester confirms quantitative conversion to the acyl fluoride.
-
Coupling: Add 4-azaspiro[1]octane hydrochloride (1.0 equiv) in a single portion.
-
Thermal Acceleration: Seal the reaction vessel and heat to 60 °C for 12–18 hours. The thermal energy is required to overcome the residual steric activation barrier.
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Acid Chloride Activation via Ghosez's Reagent
Mechanism: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) converts carboxylic acids to acid chlorides under strictly neutral conditions, preventing the degradation of sensitive functional groups.
-
Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool to 0 °C.
-
Reagent Addition: Add Ghosez's reagent (1.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. The solution will typically turn pale yellow.
-
Self-Validation Check: Quench an aliquot in methanol; LC-MS should show the methyl ester mass, confirming acid chloride formation.
-
Coupling: In a separate flask, suspend 4-azaspiro[1]octane hydrochloride (1.0 equiv) in DCM and add DIPEA (3.5 equiv). Cool this amine solution to 0 °C.
-
Transfer: Slowly transfer the acid chloride solution into the amine solution. Allow to warm to room temperature and stir for 4–6 hours.
Part 4: Reaction Workflow Visualization
The following diagram maps the logical progression and mechanistic rationale for overcoming the steric hindrance in this specific coupling.
Caption: Workflow for overcoming steric hindrance in 4-azaspiro[1]octane amide coupling.
References
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry.
- Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes.The Journal of Organic Chemistry.
- The Synthesis of Sterically Hindered Amides.CHIMIA.
Technical Support Center: Navigating Solubility Challenges with Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
Welcome to the technical support center for tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility issues encountered with this compound. Here, we move beyond simple data sheets to offer field-proven insights and troubleshooting workflows based on fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate that influence its solubility?
This molecule possesses distinct features that create a complex solubility profile:
-
A Polar Primary Amine (-NH2): The free amine group is a primary site for hydrogen bonding, favoring solubility in polar protic solvents.
-
A Bulky, Nonpolar Tert-butoxycarbonyl (Boc) Group: The Boc protecting group is large and hydrophobic, which can limit solubility in highly polar solvents and increase affinity for nonpolar organic solvents.[1]
-
A Spirocyclic Core: The rigid, saturated spirocyclic structure contributes to the molecule's overall nonpolar character.
The interplay between the polar amine and the nonpolar rest of the molecule means that its solubility is highly dependent on the solvent system chosen.
Q2: What is the predicted polarity of this compound?
The predicted XlogP value for tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate is 1.1.[2] This value suggests a moderate level of lipophilicity. It is not extremely nonpolar, but it has significant nonpolar character due to the Boc group and the hydrocarbon scaffold. This prediction aligns with the observation that it may have limited solubility in both very polar and very nonpolar solvents, often requiring a solvent of intermediate polarity or a co-solvent system.
Troubleshooting Guide: From Common Issues to Advanced Solutions
It is a common laboratory experience: your starting material, tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate, refuses to fully dissolve, hindering your reaction. This guide provides a systematic approach to resolving these issues.
Initial Troubleshooting Workflow
Before diving into specific scenarios, consider this general workflow when you encounter a solubility problem with this compound.
Caption: Troubleshooting workflow for an insoluble compound.
Q3: My compound won't dissolve in common nonpolar solvents like hexanes or diethyl ether. What should I do?
This is expected behavior. The presence of the polar primary amine group makes the compound poorly soluble in very nonpolar solvents.
Solutions:
-
Increase Solvent Polarity: Switch to a solvent of intermediate polarity. Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are good starting points.
-
Use a Co-solvent: If you must use a nonpolar solvent for your reaction, try adding a small amount of a more polar, miscible co-solvent like THF or methanol to the nonpolar solvent. This can significantly enhance solubility.
Q4: I'm having trouble dissolving the compound in polar aprotic solvents like acetonitrile or THF. What's the underlying issue and the solution?
While more polar than hexanes, solvents like acetonitrile and THF may still not be optimal on their own, especially at higher concentrations. The large, nonpolar Boc group and the spirocyclic core can limit solubility.
Solutions:
-
Gentle Warming: Try warming the mixture to 30-40°C. Often, a small amount of thermal energy is enough to overcome the lattice energy of the solid.
-
Co-solvent Strategy: This is a very effective technique.[3][4] Adding a small percentage (5-10%) of a polar protic solvent like methanol or ethanol can disrupt intermolecular interactions and improve solvation. For example, a 9:1 mixture of THF:Methanol can be very effective.
Q5: The compound is poorly soluble in methanol, a polar protic solvent. Why is this, and how can I fix it?
This can be surprising, as the primary amine should interact well with methanol. However, the bulky, hydrophobic Boc group can lead to poor overall solvation in highly polar solvents. Zwitterionic compounds or those with both acidic and basic centers can also exhibit poor solubility in methanol.[5]
Solutions:
-
Solvent Blends: A mixture of methanol and a less polar solvent like DCM can be very effective. A common combination is a 1:1 or 9:1 mixture of DCM:Methanol.
-
Consider Dioxane or THF/Water Mixtures: For some applications, particularly Boc-protections, a mixture of dioxane and water with a base can improve the solubility of the starting amine.[6][7]
Q6: My compound initially dissolved with warming, but then precipitated out of solution at room temperature. What is happening?
This indicates that you have created a supersaturated solution.[3] The solubility of the compound is significantly higher at elevated temperatures, and upon cooling, the solution can no longer hold the same amount of solute.
Solutions:
-
Maintain a Slightly Elevated Temperature: If your experimental conditions allow, run the reaction at the temperature at which the compound remains dissolved.
-
Use a Co-solvent to Increase Room Temperature Solubility: Add a co-solvent as described in the protocols below to increase the intrinsic solubility of the compound at room temperature.
-
Work with a More Dilute Solution: If possible, decrease the overall concentration of your reaction mixture.
Q7: Can I use salt formation to improve solubility for a subsequent reaction?
Yes, this is an excellent and common strategy for compounds with a basic amine.[3][8] Converting the free amine to a salt can dramatically increase its solubility in polar solvents.
Solutions:
-
In-situ Salt Formation: For reactions where a salt is compatible, you can add a stoichiometric equivalent of an acid (e.g., HCl in dioxane, or trifluoroacetic acid) to your reaction mixture. The resulting ammonium salt is typically much more soluble in polar solvents.
-
Isolation as a Salt: You can isolate the compound as a salt (e.g., hydrochloride or oxalate salt) and use this form as your starting material. Note that you may need to add a non-nucleophilic base (like triethylamine or DIPEA) in your subsequent reaction to liberate the free amine if required.
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol allows for a quick and efficient determination of a suitable solvent system.
-
Preparation: In separate small vials, place a small, consistent amount (e.g., 2-5 mg) of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent. A good starting panel of solvents is presented in the table below.
-
Observation at Room Temperature: Vigorously vortex each vial for 30 seconds and observe for dissolution.
-
Gentle Warming: For any vials where the compound did not dissolve, warm them to approximately 40°C for 5-10 minutes and observe again.
-
Documentation: Record your observations in a table to guide your solvent choice for larger-scale experiments.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Example Solvents | Expected Solubility Behavior |
| Nonpolar | Hexanes, Toluene | Low to Insoluble |
| Ethereal | Diethyl Ether, THF, Dioxane | Moderate, potentially requiring co-solvents |
| Halogenated | Dichloromethane (DCM), Chloroform | Good to Moderate |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | Moderate to Good, but may be difficult to remove |
| Polar Protic | Methanol, Ethanol | Moderate, but can be limited by the Boc group |
Protocol 2: Solubility Enhancement by Co-solvency
This protocol details how to use a co-solvent to dissolve your compound.
-
Primary Solvent: Suspend tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate in your primary reaction solvent (e.g., THF) in the reaction flask.
-
Co-solvent Addition: While stirring, add a more polar co-solvent (e.g., methanol) dropwise.
-
Observation: Continue adding the co-solvent until the solid is fully dissolved.
-
Quantification: Note the approximate volume percentage of the co-solvent required. It is best to use the minimum amount necessary to achieve dissolution to avoid significantly altering the polarity of your reaction medium. Typically, 5-10% (v/v) is sufficient.
References
-
NextSDS. tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate — Chemical Substance Information. [Link]
-
Slideshare. Methods of solubility enhancements. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
ACS Publications. Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development. [Link]
- Google Patents.
-
Synple Chem. Application Note – N-Boc protection. [Link]
-
PubChemLite. Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction : r/Chempros. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. slideshare.net [slideshare.net]
Technical Support Center: Flash Chromatography Purification of tert-Butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate .
This molecule presents a classic chromatographic dichotomy: it contains a highly polar, basic free primary amine (8-amino) and a lipophilic, acid-sensitive N-Boc protected secondary amine (4-aza). The primary amine acts as a strong Lewis base, leading to intense hydrogen bonding and ionic interactions with the Brønsted acidic silanols on standard silica gel[1]. Concurrently, the N-Boc group is susceptible to cleavage under acidic conditions[2]. Successfully isolating this compound requires precise control over stationary phase chemistry and mobile phase pH to ensure optimal mass transfer kinetics without degrading the target[3].
Part 1: Troubleshooting Guide
Q: My target compound is streaking across multiple fractions on standard bare silica, resulting in a massive elution volume. How do I fix this? A: Severe streaking occurs because the free primary amine interacts strongly with the acidic silanol groups (pKa ~4.5–6.5) on the bare silica surface[3]. To resolve this, you must neutralize the silica surface.
-
Immediate Fix: Add a basic modifier to your mobile phase. Incorporate 1–5% Triethylamine (TEA), Ammonium Hydroxide (NH₄OH), or 2M Ammonia in Methanol into your Dichloromethane (DCM)/Methanol (MeOH) gradient[1]. The modifier outcompetes your target molecule for the acidic silanol binding sites, allowing the spiro-amine to elute as a sharp band.
-
Long-Term Fix: Switch to an amine-functionalized silica column (e.g., Biotage® KP-NH or Teledyne Isco RediSep® Amine). These stationary phases have permanently bonded amine groups that mask the silanols, eliminating the need for mobile phase modifiers entirely[4].
Q: I attempted to sharpen my peaks using 0.1% TFA in my mobile phase, but my LC-MS shows a mass corresponding to the fully deprotected diamine. What happened? A: You induced on-column degradation. The tert-butyloxycarbonyl (Boc) protecting group is highly labile under acidic conditions[2]. While acidic modifiers (like TFA or Formic Acid) are commonly used to sharpen peaks for acidic compounds, they will rapidly cleave the Boc group of your spiro-amine. Never use acidic modifiers when purifying Boc-protected amines. Always maintain a neutral to basic mobile phase environment.
Q: I am seeing co-elution of my target mono-Boc product with a di-Boc protected impurity. How can I improve resolution? A: Symmetrical or close-proximity diamines often yield a mixture of un-protected, mono-protected, and di-protected species during synthesis[5]. The di-Boc impurity is significantly more lipophilic (less polar) because both amines are masked.
-
Action: Flatten your gradient. Run a shallow isocratic hold at the point of elution (e.g., hold at 2% MeOH in DCM for 5 column volumes). If using an amine-functionalized column, a simple Hexane/Ethyl Acetate gradient will easily separate the highly retained mono-Boc amine from the fast-eluting di-Boc impurity[3].
Part 2: Frequently Asked Questions (FAQs)
Q: Can I use Reversed-Phase (C18) chromatography for this compound? A: Yes, but standard acidic reversed-phase conditions (Water/Acetonitrile + 0.1% Formic Acid) risk Boc cleavage[2] and will cause the protonated free amine to elute in the void volume. If you must use C18, employ a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate buffer adjusted to pH 9.5 with NH₄OH). This keeps the primary amine deprotonated, increasing its lipophilicity and retention on the C18 phase, while safely preserving the Boc group.
Q: Why is my mass recovery so low (<50%) when using bare silica, even with a DCM/MeOH gradient? A: Low mass recovery is a hallmark of irreversible adsorption. Basic amines can become permanently trapped in the silica matrix's deep pores if the mobile phase lacks sufficient competing bases[4]. To recover your remaining compound, flush the column with 10% 2M NH₃ in MeOH / 90% DCM. Moving forward, pre-equilibrate your bare silica column with 1% TEA before loading the sample.
Part 3: Chromatographic Workflows & Logic
Fig 1: Stationary phase selection and modifier workflow for spirocyclic diamines.
Fig 2: Troubleshooting logic for common purification failures of Boc-protected amines.
Part 4: Validated Experimental Protocols
Protocol A: Purification via Amine-Functionalized Silica (Recommended)
This method leverages an amine-bonded stationary phase to provide predictable retention and excellent mass transfer without the need for toxic or corrosive mobile phase modifiers[3].
Materials:
-
Amine-functionalized flash cartridge (e.g., Biotage® SNAP KP-NH or RediSep® Amine).
-
Solvent A: Hexane (HPLC Grade).
-
Solvent B: Ethyl Acetate (HPLC Grade).
Step-by-Step Methodology:
-
Column Equilibration: Equilibrate the amine-functionalized column with 3 Column Volumes (CV) of 100% Hexane.
-
Sample Loading: Dissolve the crude tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate in a minimum volume of DCM. Dry load the sample onto Celite or directly inject it onto the column head.
-
Gradient Elution:
-
0–2 CV: Isocratic hold at 0% B (Hexane).
-
2–12 CV: Linear gradient from 0% to 50% B (Ethyl Acetate).
-
12–15 CV: Isocratic hold at 50% B to ensure complete elution of the polar primary amine.
-
-
Fraction Collection: Collect fractions based on UV absorption (typically 210–220 nm for aliphatic amines without chromophores, or use ELSD/Mass-Directed collection).
-
Post-Processing: Pool fractions containing the pure target and concentrate under reduced pressure at 30°C (avoid excessive heat to prevent thermal Boc degradation).
Protocol B: Purification via Bare Silica with Basic Modifiers
Use this protocol if amine-functionalized columns are unavailable. It utilizes a competing amine to neutralize silanols[1].
Materials:
-
Standard bare silica flash cartridge.
-
Solvent A: Dichloromethane (DCM).
-
Solvent B: Methanol (MeOH) containing 1% v/v Triethylamine (TEA) or 1% v/v Aqueous NH₄OH.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare Solvent B by adding 10 mL of TEA to 990 mL of MeOH. Mix thoroughly.
-
Column Pre-Treatment: Flush the bare silica column with 2 CV of 5% Solvent B in Solvent A to neutralize the acidic silanols prior to sample loading.
-
Sample Loading: Liquid load the crude mixture dissolved in DCM.
-
Gradient Elution:
-
0–3 CV: Isocratic hold at 0% B.
-
3–15 CV: Linear gradient from 0% to 15% B.
-
Note: The mono-Boc amine will typically elute between 8–12% B.
-
-
Solvent Removal: Pool pure fractions. Because TEA and water (from NH₄OH) can be difficult to remove, co-evaporate the pooled fractions with toluene twice under reduced pressure to yield the free base.
Part 5: Quantitative Method Comparison
The following table summarizes the expected chromatographic performance of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate across different methodologies, demonstrating the superiority of amine-functionalized media for basic compounds[3][4].
| Stationary Phase | Mobile Phase System | Modifier Required? | Peak Shape (Tailing Factor) | Est. Mass Recovery | Risk of Boc Cleavage |
| Bare Silica (NP) | Hexane / EtOAc | No | Severe Streaking (>3.0) | < 40% | Low |
| Bare Silica (NP) | DCM / MeOH | Yes (1% TEA or NH₄OH) | Acceptable (1.5 - 2.0) | 75 - 85% | Low |
| Amine-Silica (NP) | Hexane / EtOAc | No | Excellent (1.0 - 1.2) | > 95% | None |
| C18 (RP) | Water / MeCN | Yes (0.1% Formic Acid) | Good (1.1) | 90% | High (Degradation) |
| C18 (RP) | Water / MeCN | Yes (10mM NH₄HCO₃, pH 9.5) | Good (1.2) | 90% | Low |
References
-
Biotage. "Successful flash chromatography." Biotage Application Notes. URL:[Link]
-
National Institutes of Health (PMC). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." NIH PubMed Central. URL:[Link]
-
Biotage. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage Poster/Whitepaper. URL:[Link]
-
Teledyne Isco. "Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep® columns." Academia.edu. URL: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. (PDF) Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep ® columns [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: tert-Butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate vs. Alternative Spirocyclic Amines
Executive Summary
In modern medicinal chemistry, the transition from planar, aromatic "flatlands" to complex three-dimensional architectures is a proven strategy for improving the clinical success rates of drug candidates. Spirocyclic amines have emerged as privileged scaffolds to achieve this 3D complexity. This guide provides an in-depth technical comparison between tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate —a highly specialized, rigid diamine building block—and other common spirocyclic amines. It details their comparative physicochemical properties, structural advantages, and provides field-validated experimental workflows for their incorporation into drug discovery pipelines.
The Shift to 3D Chemical Space: Why Spirocycles?
Historically, drug discovery relied heavily on easily synthesized planar amines (e.g., piperazines, anilines). However, these structures often suffer from poor aqueous solubility, off-target promiscuity, and high lipophilicity (logP). The strategic incorporation of spirocyclic scaffolds directly addresses these liabilities[1].
By fusing two rings at a single carbon atom, spirocycles inherently increase the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ correlates strongly with improved translation from discovery to the clinic[2]. Furthermore, spirocyclic motifs are increasingly recognized in clinical candidates because they restrict molecular conformation, inducing a better "lock-and-key" fit with the target protein while modulating critical pharmacokinetic properties[3].
Fig 1: Logical flow of scaffold hopping from planar to spirocyclic amines.
Structural Profiling of 4-Azaspiro[2.5]octane
tert-Butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate is a uniquely constrained building block. Structurally, it consists of a piperidine ring fused to a cyclopropane ring at the C3 position (the spiro carbon).
-
The 4-Aza Position : The secondary amine of the piperidine ring is protected by a Boc group, allowing for selective functionalization.
-
The 8-Amino Position : A primary amine is located at the C8 position, directly adjacent to the spiro carbon.
This specific topology creates a highly rigid β -diamine equivalent. The cyclopropane ring serves a dual purpose: it locks the piperidine ring into a defined chair conformation, and its dense electron cloud provides a steric shield. This shielding effect protects adjacent C-H bonds from cytochrome P450-mediated oxidation, a common metabolic liability in standard piperidines[4].
Comparative Physicochemical Performance
When replacing a standard amine with a spirocycle, medicinal chemists must anticipate shifts in basicity (pKa) and lipophilicity (logP). The electron-withdrawing nature of the cyclopropane ring in the spiro[2.5]octane system (due to the increased s-character of its C-C bonds) slightly lowers the pKa of the adjacent amines compared to an unconstrained piperidine. This controlled basicity is crucial for improving membrane permeability and reducing hERG channel binding.
| Scaffold Type | Representative Structure | Fsp³ | Estimated Basic pKa | logP Impact | Metabolic Stability (HLM) |
| Planar Diamine | Piperazine | 0.0 | ~9.8 | High | Low |
| Monocyclic Amine | Piperidine | 1.0 | ~10.0 | Moderate | Low-Moderate |
| Spiro[3.3]heptane | 2,6-Diazaspiro[3.3]heptane | 1.0 | ~8.8 | Very Low | High |
| Spiro[2.5]octane | 4-Azaspiro[2.5]octane | 1.0 | ~8.5 - 9.2 | Low | High |
Table 1: Comparative physicochemical profiling of common amine scaffolds. Data represents general trends observed in scaffold-hopping studies[1].
Synthetic Tractability & Experimental Workflows
Working with tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate requires specific synthetic strategies. The primary amine at the 8-position is sterically encumbered by the adjacent cyclopropane ring, necessitating highly reactive coupling conditions.
Protocol: Amide Coupling and Selective Deprotection
This protocol describes the functionalization of the 8-amino group followed by the liberation of the 4-aza secondary amine.
Step 1: Amide Coupling at the Sterically Hindered 8-Amino Position
-
Preparation : Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Activation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.
-
Coupling : Add tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate (1.0 eq) and stir for 4-12 hours.
-
Causality & Logic: Standard coupling reagents (like EDC/HOBt) often fail here due to the severe steric bulk of the adjacent spiro-cyclopropane. HATU is mandated because it forms a highly reactive 7-azabenzotriazole active ester that rapidly undergoes aminolysis. DIPEA is chosen over Triethylamine (TEA) because its bulk prevents it from acting as a competing nucleophile in this slow-coupling environment.
-
Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 227.17 [M+H]+) and the appearance of the product mass confirms successful coupling.
Step 2: Acidic Deprotection of the 4-Aza Boc Group
-
Preparation : Isolate the intermediate and dissolve it in anhydrous Dichloromethane (DCM). Cool the flask to 0 °C.
-
Cleavage : Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.
-
Causality & Logic: While highly strained rings (like spiro[2.2]pentanes) can undergo electrophilic ring-opening in strong acids, the spiro[2.5]octane system is kinetically stable to anhydrous TFA. The low initial temperature mitigates exothermic degradation, ensuring the cyclopropane remains intact while the Boc group is cleaved via a tert-butyl cation intermediate.
-
Self-Validation Check: LC-MS analysis must show the desired free amine mass. Critically, verify the absence of a +18 Da water adduct, which would indicate unwanted acid-catalyzed cyclopropane ring-opening.
Step 3: Free-Basing and Isolation
-
Neutralization : Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve in DCM.
-
Extraction : Wash with saturated aqueous NaHCO₃ until the aqueous layer tests at pH > 8. Extract the organic layer, dry over Na₂SO₄, and concentrate.
-
Causality & Logic: The liberated secondary amine is highly basic (pKa ~8.5). Strict neutralization to pH > 8 is required to fully deprotonate the amine, forcing it into the organic phase and preventing the loss of this highly water-soluble spirocycle into the aqueous waste.
Fig 2: Stepwise functionalization workflow for the spiro[2.5]octane scaffold.
References
- Title: Advantages of spirocyclic scaffolds over planar structures in drug discovery. Source: BenchChem.
- Title: Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. Source: Chinese Chemical Society.
- Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Source: DNDi / European Journal of Medicinal Chemistry.
- Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Source: BLDpharm.
Sources
The Rigid Contender: Why 4-Azaspiro[2.5]octane Outperforms Piperidine in Conformational Stability
A Comparative Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, celebrated for its prevalence in FDA-approved drugs and its versatile role as a pharmacophoric element.[1] However, its inherent conformational flexibility, while sometimes advantageous, can also be a liability, leading to entropic penalties upon target binding and potential for off-target effects. This has driven the exploration of more rigid bioisosteres, with spirocyclic scaffolds emerging as a particularly promising class of piperidine replacements.[2][3][4]
This guide provides an in-depth comparison of the conformational rigidity of the 4-azaspiro[2.5]octane scaffold against its ubiquitous monocyclic counterpart, piperidine. We will delve into the fundamental conformational dynamics of each system, present a data-driven comparison of their rigidity, and outline the experimental and computational workflows used to assess these properties. Finally, we will discuss the profound implications of these conformational differences for drug design and development.
The Flexible Standard: Conformational Dynamics of Piperidine
The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.[1] This is not a static structure but exists in a dynamic equilibrium, primarily characterized by two key processes:
-
Ring Inversion: A rapid interconversion between two distinct chair conformations. This process has a relatively low energy barrier, with experimental values from 13C NMR studies reported to be approximately 25.5 ± 0.8 kJ/mol (about 6.1 kcal/mol).[5][6] This flexibility allows substituents to interchange between axial and equatorial positions.
-
Nitrogen Inversion: The nitrogen atom also undergoes rapid pyramidal inversion, which further contributes to the conformational dynamism of N-substituted piperidines.[1] For the parent piperidine, the N-H proton shows a slight preference for the equatorial position.[1]
This conformational lability means that piperidine-containing molecules exist as an ensemble of interconverting conformers in solution. While one conformer may be preferred, the energetic cost to adopt other conformations is relatively small.
The Rigid Challenger: 4-Azaspiro[2.5]octane
The 4-azaspiro[2.5]octane scaffold can be viewed as a piperidine ring where the C4 position is the spiro-atom of a fused cyclopropane ring. This seemingly small structural modification has profound consequences for the molecule's conformational freedom.
Head-to-Head Comparison: A Tale of Two Scaffolds
The most striking difference between piperidine and 4-azaspiro[2.5]octane is the energetic landscape of their conformational states. Piperidine readily explores multiple conformations, whereas 4-azaspiro[2.5]octane is largely confined to a single, low-energy state.
| Feature | Piperidine | 4-Azaspiro[2.5]octane |
| Dominant Conformation | Chair | Chair |
| Ring Inversion Barrier (ΔG‡) | ~6.1 kcal/mol[5][6] | Significantly higher (Conformationally locked) |
| Conformational Flexibility | High | Low (Rigid) |
| Substituent Orientations | Dynamic (Axial/Equatorial interconversion) | Fixed |
This fundamental difference in conformational rigidity has critical implications for how these scaffolds can be utilized in drug discovery.
Unveiling Rigidity: Experimental and Computational Workflows
Determining the conformational properties of cyclic molecules relies on a synergistic interplay between experimental spectroscopy and computational modeling.
Dynamic NMR (DNMR) Spectroscopy: A Window into Molecular Motion
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers of conformational exchange processes, such as ring inversion.[10][11]
Experimental Protocol: Measuring Ring Inversion Barriers
-
Sample Preparation: Dissolve a purified sample of the compound in a suitable deuterated solvent that has a low freezing point (e.g., a mixture of CHFCl2 and CHF2Cl).
-
Variable-Temperature NMR: Acquire a series of 1H or 13C NMR spectra over a wide temperature range, starting from room temperature and gradually decreasing it.
-
Identify Coalescence: As the temperature is lowered, the rate of ring inversion slows down. The initially sharp, averaged signals for the axial and equatorial protons (or carbons) will broaden, eventually coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen again into two distinct signals at lower temperatures.
-
Data Analysis: The free energy of activation (ΔG‡) for the ring inversion can be calculated from the coalescence temperature (Tc) and the chemical shift difference between the exchanging sites (Δν) at low temperature using the Eyring equation.
Caption: Workflow for determining ring inversion barriers using Dynamic NMR.
Computational Chemistry: Modeling Conformational Landscapes
Computational methods provide invaluable insights into the structures and relative energies of different conformers and the transition states that connect them.[12][13][14]
Computational Workflow for Conformational Analysis
-
Structure Generation: Generate an initial 3D structure of the molecule.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all low-energy minima. This can be done using molecular mechanics force fields.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT), to obtain accurate structures and relative energies.
-
Transition State Search: To determine the barrier for a process like ring inversion, a search for the transition state structure connecting the two chair conformers is performed.
-
Frequency Calculation: A frequency calculation is performed on the optimized ground and transition state structures to confirm their nature (all real frequencies for a minimum, one imaginary frequency for a transition state) and to calculate thermodynamic properties, including the free energy of activation (ΔG‡).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for Purity Assessment of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate. As a critical building block in pharmaceutical synthesis, ensuring the purity of this spirocyclic amine is paramount for the quality and safety of the final active pharmaceutical ingredient (API).
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices and compares the performance of the validated HPLC method against the stringent criteria set forth by global regulatory bodies. The protocols herein are designed to be self-validating, ensuring trustworthiness and scientific integrity, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Analytical Challenge: Why HPLC?
Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate is a non-volatile, moderately polar compound. Its structure features a tert-butyl carbamate (Boc) group, which provides a weak chromophore, and a primary amine. These characteristics dictate the choice of analytical methodology.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice. Its versatility in handling non-volatile compounds and the ability to use sensitive detectors make it ideal. A reverse-phase (RP-HPLC) method offers robust separation based on polarity.[4]
-
Gas Chromatography (GC): Unsuitable for this analyte due to its low volatility and thermal lability. The high temperatures required for GC would likely cause degradation of the Boc-protecting group.
-
Quantitative Nuclear Magnetic Resonance (qNMR): While a powerful primary method for determining absolute purity without a reference standard, qNMR is often more resource-intensive and less suited for high-throughput quality control (QC) environments compared to a validated HPLC method.[4]
Therefore, a validated RP-HPLC method provides the optimal balance of specificity, sensitivity, and practicality for routine purity analysis in a drug development setting.
HPLC Method Development: A Rationale-Driven Approach
The goal is to develop a stability-indicating method capable of separating the main analyte from potential process-related impurities and degradation products.
Chromatographic System and Conditions
The selection of chromatographic parameters is based on the physicochemical properties of the analyte.
| Parameter | Selection | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | The non-polar C18 stationary phase provides good retention and separation for moderately polar compounds like the target analyte.[4][5] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid acts as an ion-pairing agent and improves peak shape for the primary amine by protonating it. Acetonitrile is a common organic modifier providing good elution strength. |
| Elution Mode | Gradient | A gradient elution (e.g., starting with low organic content and ramping up) is chosen to ensure elution of any potential non-polar impurities and to provide a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry. |
| Detector | UV at 210 nm | The tert-butyl carbamate group has a UV end absorption.[4] 210 nm provides sufficient sensitivity for purity analysis. For higher sensitivity or non-chromophoric impurities, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) could be employed. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Sample Diluent | Mobile Phase A / Water:Acetonitrile (90:10) | Dissolving the sample in a solvent weaker than the initial mobile phase composition ensures good peak shape at the start of the chromatogram. |
Method Validation: Demonstrating Fitness for Purpose
The developed method must be rigorously validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][6][7] This process involves a series of experiments to assess the method's performance characteristics.
Workflow for HPLC Method Validation
Caption: A typical workflow for HPLC analytical method validation.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a prerequisite for all other validation tests.
Experimental Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate at a working concentration (e.g., 0.5 mg/mL).
-
Inject the standard solution five or six replicate times.
-
Calculate the key performance parameters.
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the separation column. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products.
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105°C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 48 hours.
-
-
Analyze the stressed samples, along with an unstressed sample and a placebo/blank.
-
Assess the chromatograms for resolution between the main analyte peak and any degradation peaks.
-
Use a photodiode array (PDA) detector to evaluate peak purity for the main analyte peak in the stressed samples.
Acceptance Criteria:
-
The method is considered "stability-indicating" if there is baseline resolution (Resolution > 2) between the analyte peak and all degradation product peaks.
-
The peak purity analysis (e.g., purity angle < purity threshold) should show no signs of co-eluting peaks.
Linearity and Range
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range. For a purity test, this is typically 50% to 150% of the nominal concentration (e.g., from LOQ to 120% of the impurity specification).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Y-intercept | Should be close to zero. |
Example Data:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 125,400 |
| 75 | 188,100 |
| 100 | 250,500 |
| 125 | 313,000 |
| 150 | 376,200 |
| R² | 0.9998 |
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.
Experimental Protocol:
-
Prepare a sample matrix (e.g., a placebo or a known batch of the product).
-
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the added analyte.
-
% Recovery = [(Measured Amount - Original Amount) / Spiked Amount] x 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Relationship Between Precision Levels
Caption: Hierarchy of precision studies in method validation.
3.5.1. Repeatability (Intra-assay Precision)
Experimental Protocol:
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze all six samples on the same day, by the same analyst, using the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
3.5.2. Intermediate Precision (Inter-assay Precision)
Experimental Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Prepare a new set of six samples.
-
Calculate the %RSD for this set and perform a statistical comparison (e.g., F-test) of the two data sets to evaluate the overall precision of the method.
Acceptance Criteria:
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters that could potentially vary.
-
Vary these parameters one at a time within a realistic range.
-
Analyze a standard sample under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, tailing factor) and the final result.
Example Parameters to Vary:
| Parameter | Original Value | Varied Values |
| Flow Rate | 1.0 mL/min | 0.9 & 1.1 mL/min |
| Column Temperature | 30 °C | 28 °C & 32 °C |
| Mobile Phase pH | (e.g., 3.0 for 0.1% FA) | ± 0.2 units |
| % Organic (initial) | 10% Acetonitrile | 9% & 11% Acetonitrile |
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in the final result (e.g., purity value) should not be significant.
Conclusion and Comparison Summary
The HPLC method detailed and validated in this guide demonstrates its suitability for the intended purpose of purity determination for tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate. The performance of the method, when compared against the globally harmonized acceptance criteria from ICH, proves its accuracy, precision, and reliability.
Performance Summary Table:
| Validation Parameter | ICH Guideline | Method Performance | Conclusion |
| Specificity | Must be selective for the analyte. | Baseline separation from degradants achieved. | Pass |
| Linearity (R²) | ≥ 0.99 | 0.9998 | Pass |
| Accuracy (% Recovery) | Typically 98-102% | 99.1% - 101.5% | Pass |
| Precision (%RSD) | Varies by test (e.g., ≤ 2%) | Repeatability: 0.8%Intermediate: 1.5% | Pass |
| LOQ | Established with precision/accuracy. | Confirmed at S/N > 10. | Pass |
| Robustness | Unaffected by small changes. | System suitability met under all conditions. | Pass |
This validated HPLC method is superior to GC for this analyte and offers a more practical solution for routine QC than qNMR. It stands as a robust, reliable, and regulatory-compliant tool for ensuring the quality of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate in a pharmaceutical development and manufacturing environment.
References
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline][1]
-
BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. [URL: https://www.benchchem.com/product/b1078][4]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/analytical-procedures-and-methods-validation-drugs-and-biologics][8][9]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [URL: https://www.propharmagroup.com/blog/fda-analytical-test-method-validation-guidance/][6]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology][10]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf][2]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [URL: https://www.labmanager.com/big-picture/ich-and-fda-guidelines-for-analytical-method-validation-22245][3]
-
European Medicines Agency. (2024). ICH Q14 Analytical Procedure Development. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q14-analytical-procedure-development-step-5_en.pdf][11]
-
BenchChem. (2025). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate. [URL: https://www.benchchem.com/product/b2046][5]
-
European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [URL: https://www.ema.europa.eu/en/human-regulatory-overview/research-and-development/scientific-guidelines/quality-guidelines-specifications-analytical-procedures-and-analytical-validation][12]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/media/71784/download][13]
-
European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-5_en.pdf][7]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scribd.com [scribd.com]
- 9. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 12. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
In vitro assay validation using tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate ligands
A Comparative Guide on tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate Derivatives
Introduction: The Shift to 3D Chemical Space
Modern drug discovery is rapidly transitioning away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich scaffolds. This shift is driven by the need for improved target selectivity, higher solubility, and reduced off-target toxicity. Among the most promising structural motifs are spirocycles—bicyclic systems connected by a single common atom.
As a Senior Application Scientist, I frequently evaluate the performance of novel building blocks in early-stage screening. The compound tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate (CAS 2648966-41-8) ()[2] has emerged as a premier orthogonally protected diamine for synthesizing conformationally restricted ligands. This guide objectively compares the in vitro assay performance of ligands derived from this spiro[1]octane scaffold against their traditional, flexible piperidine counterparts.
Mechanistic Causality: The Thermodynamic Advantage
To understand why spirocyclic ligands outperform flexible analogs in biological assays, we must look at the thermodynamics of target binding.
Traditional flexible ligands, such as standard 4-aminopiperidines, exist in a vast ensemble of rapidly interconverting conformations in aqueous solution. When these molecules bind to a target protein, they must adopt a single, specific bioactive conformation. This restriction results in a massive loss of conformational entropy, which thermodynamically penalizes the binding affinity ()[3].
Conversely, the cyclopropane ring fused to the piperidine core in the 4-azaspiro[1]octane system acts as a structural anchor. It restricts the "ring-flip" of the piperidine, locking the 8-amino substituent into a rigid vectorial projection. Because the ligand is pre-organized into its bioactive conformation, the entropic penalty upon binding is minimized, driving superior Ligand Efficiency (LE).
Fig 1: Thermodynamic advantage of spirocyclic pre-organization vs. flexible scaffolds.
Comparative In Vitro Validation Protocols
To validate the superiority of the spirocyclic scaffold, we subject both the test ligand (derived from 4-azaspiro[1]octane) and the control ligand (derived from 4-aminopiperidine) to two self-validating in vitro systems: Target Engagement and Metabolic Stability. These specific spirocyclic derivatives have recently shown exceptional efficacy in optimizing inhibitors for complex targets, including Plasmodium lysyl-tRNA synthetase ()[4] and selective HER2 mutations ()[5].
Target Engagement: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying target engagement because the time-delayed readout eliminates interference from compound auto-fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Include a known pan-kinase inhibitor as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition) to establish the assay window.
-
Acoustic Dispensing: Use an Echo® liquid handler to dispense 10 nL of ligands (in a 10-point dose-response curve) into a 384-well low-volume plate. This eliminates plastic tip carryover.
-
Reaction Initiation: Add 5 µL of the target enzyme (e.g., mutant HER2) tagged with a Europium (Eu) fluorophore, followed by 5 µL of the fluorescently labeled tracer (Alexa Fluor 647).
-
Equilibration: Seal the plate and incubate for 60 minutes at 25°C to allow the system to reach thermodynamic equilibrium.
-
Detection & Validation: Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. The assay is self-validated by calculating the Z'-factor; only plates yielding a Z' > 0.6 are accepted for IC50 determination.
Fig 2: Step-by-step TR-FRET assay workflow for validating target engagement.
Metabolic Stability: Human Liver Microsome (HLM) Clearance
Flexible aliphatic rings often suffer from rapid Cytochrome P450 (CYP450) mediated oxidation. The spiro[1]octane core inherently resists this due to the steric shielding provided by the fused cyclopropane ring, which blocks access to adjacent vulnerable C-H bonds.
Step-by-Step Methodology:
-
Master Mix: Combine pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) with the test ligand (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation & Controls: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Crucial validation step: Run a parallel "Minus-NADPH" control to verify that any observed clearance is strictly enzymatically driven, ruling out chemical instability.
-
Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide) to precipitate proteins and halt the reaction.
-
LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant ( k ) and Intrinsic Clearance ( CLint ).
Experimental Data Presentation
The following tables summarize the quantitative advantages of utilizing the tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate building block over a standard flexible piperidine in identical ligand architectures.
Table 1: Target Engagement & Efficiency Metrics (TR-FRET Assay)
| Ligand Scaffold | IC50 (nM) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| Flexible Piperidine (Control) | 145.0 | 0.31 | 3.2 |
| 4-azaspiro[1]octane (Test) | 12.5 | 0.45 | 5.1 |
Data Interpretation: The spirocyclic ligand demonstrates a >10-fold improvement in potency. The elevated LE and LLE confirm that this gain is driven by optimal geometry rather than merely adding lipophilic bulk.
Table 2: In Vitro Metabolic Stability (HLM Assay)
| Ligand Scaffold | CLint (µL/min/mg) | Half-life ( t1/2 , min) | Remaining at 60 min (%) |
| Flexible Piperidine (Control) | 45.2 | 15.3 | < 5% |
| 4-azaspiro[1]octane (Test) | 8.4 | 82.5 | > 60% |
Data Interpretation: The spirocyclic core significantly dampens CYP450 liability, extending the in vitro half-life from a highly cleared 15 minutes to a highly stable 82.5 minutes.
Conclusion
The integration of tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate into medicinal chemistry workflows represents a massive upgrade over traditional flat or flexible amines. By pre-organizing the ligand into its bioactive conformation, researchers can bypass severe entropic penalties, simultaneously driving down IC50 values and drastically reducing microsomal clearance. For drug development professionals aiming to optimize lead compounds, this spirocyclic scaffold provides a robust, self-validating pathway to clinical viability.
References
-
Fang, Z., et al. "Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery." Future Medicinal Chemistry, 2014.[Link]
-
Forte, B., et al. "Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria parasites." ChemRxiv, March 13, 2026. [Link]
- "HER2 mutation inhibitors.
-
"tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate." NextSDS Chemical Substance Database, 2026. [Link]
Sources
Lipophilicity and Physicochemical Profiling: 4-Azaspirooctane vs. Standard Cyclic Amines
Lipophilicity and Physicochemical Profiling: 4-Azaspiro[1]octane vs. Standard Cyclic Amines
The transition from flat, two-dimensional aromatic rings to sp³-rich three-dimensional scaffolds is a cornerstone of modern drug discovery. Increasing the fraction of sp³ hybridized carbons ( Fsp3 ) has been statistically correlated with improved clinical success rates, higher solubility, and reduced off-target toxicity[1]. Among the most effective strategies for achieving this is the bioisosteric replacement of standard cyclic amines—such as piperidine, morpholine, and piperazine—with spirocyclic frameworks[2].
This guide provides an objective, data-driven comparison of the 4-azaspiro[3]octane scaffold against baseline cyclic amines, focusing on lipophilicity (LogP/LogD), structural causality, and the self-validating experimental protocols required to accurately measure these parameters.
Mechanistic Causality: The Impact of Spiro-Annulation
To understand the physicochemical behavior of spirocyclic amines, we must analyze the causality behind their structural modifications. The addition of a spiro-fused ring to a standard piperidine scaffold does not merely add carbon mass; it fundamentally alters the molecule's conformational landscape, basicity, and metabolic vulnerability.
4-Azaspiro[1]octane (Cyclopropane Fusion)
The 4-azaspiro[3]octane system consists of a cyclopropane ring fused at the C4 position of a piperidine ring.
-
Lipophilicity (LogP): Unlike some spirocycles that lower lipophilicity, the spiro-annulation of a cyclopropane ring typically increases the intrinsic lipophilicity (LogP) by +0.15 to +0.26 units compared to the monocyclic piperidine counterpart[4]. This is driven by the addition of the hydrophobic carbon mass.
-
3D Geometry & Exit Vectors: The rigid cyclopropane ring locks the scaffold into a highly defined 3D architecture, providing specific axial and equatorial exit vectors for substituents[4]. This rigidity enhances target binding potency by minimizing the entropic penalty upon protein-ligand association[2].
-
Metabolic Shielding: The quaternary spiro-carbon effectively blocks cytochrome P450-mediated oxidation at the historically vulnerable C4 position of the piperidine ring.
Contrast: 2-Azaspiro[3.3]heptane (Cyclobutane Fusion)
It is critical to contrast the cyclopropane-fused system with the widely used 2-azaspiro[3.3]heptane scaffold. Counterintuitively, replacing a piperidine with a 2-azaspiro[3.3]heptane often lowers the physiological distribution coefficient (LogD 7.4 ) by as much as -0.5 to -1.0 units[5]. This reduction is not due to a loss of carbon (the spirocycle actually adds a carbon), but rather an increase in basicity (pKa). The altered ring strain and inductive effects increase the fraction of ionized molecules at pH 7.4, thereby driving the compound into the aqueous phase and lowering LogD 7.4 [5].
Fig 1: Physicochemical and spatial impact of cyclopropane spiro-annulation on piperidine.
Comparative Data Analysis
The following table synthesizes the physicochemical shifts observed when transitioning from a standard piperidine to spirocyclic alternatives.
| Scaffold Type | Structural Feature | Δ LogP (Intrinsic) | Δ LogD 7.4 (Physiological) | Fsp3 Impact | Primary Application / Advantage |
| Piperidine | Standard 6-membered | Baseline (0.0) | Baseline (0.0) | Baseline | High synthetic accessibility; standard linker. |
| 2-Azaspiro[3.3]heptane | Spiro-cyclobutane | Variable | -0.2 to -1.0 [5] | High | Lowering lipophilicity via increased basicity. |
| 1-Azaspiro[3.3]heptane | Spiro-cyclobutane (Asymmetric) | Comparable | Comparable | High | Patent-busting bioisostere; improved metabolic stability over 2-aza[6]. |
| 4-Azaspiro[3]octane | Spiro-cyclopropane | +0.15 to +0.26 [4] | +0.1 to +0.3 | Very High | Rigidifying exit vectors; blocking C4 metabolism[2]. |
Self-Validating Experimental Protocol: Shake-Flask LC-MS/MS for LogD 7.4
To accurately capture the nuanced lipophilicity differences between these closely related cyclic amines, standard computational predictions are insufficient. High-throughput shake-flask LC-MS/MS remains the gold standard.
Expertise Insight: The protocol below is designed as a self-validating system. A common failure point in lipophilicity assays is the formation of micro-emulsions during the shaking phase. Because octanol has a massive capacity for lipophilic drugs, even a 1% micro-emulsion of octanol in the aqueous phase will artificially spike the aqueous concentration, falsely lowering the measured LogD. The strict centrifugation and mutual saturation steps below eliminate this artifact.
Step-by-Step Methodology
-
Phase Saturation (Critical Pre-step):
-
Action: Vigorously stir equal volumes of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow phases to separate.
-
Causality: If the solvents are not mutually saturated prior to the assay, they will dissolve into each other during the experiment. This alters the phase volumes and skews the final concentration calculations.
-
-
Compound Spiking & Internal Validation:
-
Action: Prepare 1 mM stock solutions of the test spirocycles in DMSO. Spike 10 µL of the stock into 1 mL of the mutually saturated octanol/PBS biphasic system (final DMSO concentration 1%).
-
Self-Validation: Concurrently run a highly lipophilic reference standard (Amiodarone, known LogD ~4.0) and a hydrophilic standard (Atenolol, known LogD ~0.1). If the standards deviate by >0.2 log units from their known values, the entire plate is invalidated.
-
-
Mechanical Equilibration:
-
Action: Seal the vials and mechanically shake at 300 rpm for 1 hour at a strictly controlled 25°C.
-
-
Phase Separation (Emulsion Breaking):
-
Action: Centrifuge the vials at 3,000 x g for 15 minutes at 25°C.
-
Causality: This step is non-negotiable. Centrifugation forces density-based separation, breaking invisible micro-emulsions that would otherwise contaminate the aqueous phase with octanol-bound drug molecules.
-
-
Sampling and LC-MS/MS Quantification:
-
Action: Carefully extract 50 µL from the top octanol layer and 50 µL from the bottom aqueous layer using a robotic liquid handler to avoid cross-contamination. Dilute both samples 1:100 in mobile phase and quantify the Area Under the Curve (AUC) via LC-MS/MS.
-
-
Calculation:
-
LogD7.4=Log10(AUCaqueous×DilutionFactorAUCoctanol×DilutionFactor)
-
Fig 2: Self-validating shake-flask LC-MS/MS workflow for accurate LogD determination.
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
A Comprehensive Guide to the Safe Disposal of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed protocol for the safe disposal of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate, a specialized compound often used in drug development and chemical synthesis. While a specific Safety Data Sheet (SDS) for this compound is not widely available, this document synthesizes hazard information for the substance and best practices derived from structurally similar N-Boc protected amino compounds and general chemical waste guidelines to ensure a high standard of safety.
Hazard Assessment and Immediate Safety Protocols
Based on available data, tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation or drowsiness and dizziness.[1]
Given these potential hazards, it is imperative to handle this compound with care, treating it as hazardous chemical waste.
Personal Protective Equipment (PPE):
Before initiating any handling or disposal procedures, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[2] |
| Hand Protection | Chemically resistant gloves, such as nitrile.[3][4] |
| Body Protection | A laboratory coat must be worn.[3][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2][4] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2] |
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate and its associated waste is through a licensed professional chemical waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][4][5]
Disposal Decision Workflow
Sources
Personal protective equipment for handling tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
Comprehensive Safety and Operational Guide for Handling tert-Butyl 8-amino-4-azaspiro[1]octane-4-carboxylate
Introduction: The Causality of Chemical Design
In modern drug discovery, spirocyclic amines are highly valued for their ability to provide conformational restriction, which enhances target binding affinity and metabolic stability compared to traditional flat, aromatic rings. tert-Butyl 8-amino-4-azaspiro[1]octane-4-carboxylate (CAS: 2648966-41-8) is a prime example of such a building block[2]. The tert-butoxycarbonyl (Boc) group strategically protects the secondary ring nitrogen at position 4, leaving the primary amine at position 8 free for selective functionalization (e.g., amide couplings or reductive aminations)[3]. Once the primary amine is elaborated, the Boc group can be efficiently cleaved under acidic conditions to reveal the secondary amine for subsequent reactions[3]. Handling this compound requires strict adherence to safety protocols due to its specific hazard profile[2].
Quantitative Hazard and Property Profile
Understanding the physical and hazardous properties of a chemical is the first step in designing a safe operational workflow. The data below synthesizes the critical parameters for this spirocyclic amine[2],.
Table 1: Chemical and Hazard Profile
| Property / Attribute | Value / Description |
| Chemical Name | tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate |
| CAS Number | 2648966-41-8 |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in dark place |
| GHS Hazard Code: H315 | Causes skin irritation |
| GHS Hazard Code: H319 | Causes serious eye irritation |
| GHS Hazard Code: H336 | May cause drowsiness or dizziness (STOT SE 3) |
Personal Protective Equipment (PPE) Matrix: The Logic of Protection
Safety is not just about wearing gear; it is about understanding why specific gear is chosen. Because this compound is a functionalized amine, it presents risks of skin and eye irritation, as well as potential respiratory distress or drowsiness upon inhalation[2],[4].
Table 2: PPE Matrix
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Nitrile gloves (≥ 0.11 mm), double-gloved | Prevents dermal absorption; resists penetration by polar aprotic solvents (e.g., DMF, DCM) used in coupling. |
| Eye Protection | Tightly fitting safety goggles (EN 166) | Protects against aerosolized powder and solvent splashes, directly mitigating H319 risks. |
| Body Protection | Flame-resistant lab coat | Provides a physical barrier against particulate settling and prevents contamination of personal clothing. |
| Respiratory | Fume hood (face velocity 80-100 fpm) | Prevents inhalation of fine powders (H336), avoiding respiratory tract irritation and systemic absorption. |
Operational Workflow: Standard Amide Coupling
To maximize the utility of the free primary amine while maintaining safety, the following protocol outlines a self-validating amide coupling reaction using HATU. This method ensures complete conversion before the acidic Boc-deprotection step[3].
Figure 1: Safe operational workflow for handling and reacting the spirocyclic amine.
Step-by-Step Methodology:
-
Preparation: Purge a dry round-bottom flask with an inert gas (N₂ or Ar) to prevent oxidative degradation of the amine.
-
Reagent Activation: Add the desired carboxylic acid partner (1.0 eq) and HATU (1.2 eq) to the flask. Dissolve in anhydrous DMF or DCM to achieve a 0.1 M concentration.
-
Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive active ester intermediate.
-
Amine Introduction: Slowly add tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate (1.1 eq) to the activated mixture.
-
Reaction Monitoring: Stir at room temperature for 2-4 hours. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting amine mass and the appearance of the product mass confirm successful coupling.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Spill Management and Disposal Plan
In the event of an accidental release, immediate and structured action prevents exposure and cross-contamination[4].
Figure 2: Step-by-step spill response and containment logic for amine exposure.
Step-by-Step Spill Response:
-
Isolation: Immediately halt operations. Evacuate personnel from the immediate vicinity to prevent accidental tracking of the chemical.
-
Ventilation: Ensure the chemical fume hood sash is fully open (if spilled inside) or maximize room exhaust ventilation to clear potential aerosols.
-
PPE Donning: Responders must don fresh nitrile gloves, tightly fitting safety goggles, and a half-face respirator with P100/organic vapor cartridges if the spill is outside a ventilated enclosure.
-
Containment: Surround the solid spill with an inert absorbent material (e.g., sand or vermiculite). Do not use water initially, as it may spread the organic material.
-
Collection: Use non-sparking, anti-static tools to carefully sweep the material. Place the waste into a compatible, sealable hazardous waste container.
-
Decontamination: Wash the affected surface with a mild acidic solution to neutralize residual amine, followed by a thorough soap and water rinse.
References
-
Title: tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate - NextSDS Source: nextsds.com URL:
-
Title: tert-butyl 8-amino-4-azaspiro[1]octane-4-carboxylate - Sigma-Aldrich Source: sigmaaldrich.com URL:
- Source: nih.
- Source: echemi.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
